molecular formula C11H22N2 B1399895 (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine CAS No. 1342479-17-7

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Cat. No.: B1399895
CAS No.: 1342479-17-7
M. Wt: 182.31 g/mol
InChI Key: NZZAHGODAJSKSA-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine (CAS 89110-29-2), with the molecular formula C12H23N, is a chemical building block of interest in medicinal chemistry research . Its structure incorporates two pharmaceutically relevant motifs: a cyclopropyl group and a piperidine ring. The cyclopropyl moiety is a common feature in drug design, known to influence metabolic stability, potency, and conformational properties of a molecule . The piperidine subunit is a privileged scaffold found in numerous bioactive molecules and therapeutics . This specific structural combination suggests potential as a key intermediate for researchers exploring novel compounds for central nervous system (CNS) targets, given that piperidine derivatives are frequently investigated as antagonists or agonists for various CNS receptors . Furthermore, analogous structures featuring cyclopropyl and heterocyclic amines have been investigated for applications in metabolic disease research, such as in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes . As a versatile synthetic intermediate, it can be utilized in the design and synthesis of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-cyclopropyl-N-methyl-2-piperidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-11(10-5-6-10)9-13-7-3-2-4-8-13/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZAHGODAJSKSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCCC1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical entity 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine, including its formal IUPAC nomenclature, detailed structural analysis, proposed synthetic pathways, and an exploration of its potential applications in drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Executive Summary

The molecule (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine, systematically named 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine , incorporates two key pharmacophoric motifs: a cyclopropylamine moiety and a piperidine ring. The cyclopropyl group is a valued component in medicinal chemistry, known for conferring metabolic stability and conformational rigidity.[1][2] Similarly, the piperidine scaffold is a prevalent feature in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[3][4][5] This guide will dissect the structural attributes of this compound, propose a logical and efficient synthetic route, and discuss its potential as a therapeutic agent based on the established roles of its constituent functional groups.

IUPAC Name and Chemical Structure

The correct and unambiguous IUPAC name for the molecule is 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine . This name is derived from the following structural analysis:

  • The principal functional group is an amine, which is part of a two-carbon chain (an ethanamine).

  • The amine's nitrogen atom is substituted with a methyl group, hence the N-methyl prefix.

  • The ethanamine backbone is substituted at the first carbon (C1) with a cyclopropyl ring.

  • The second carbon (C2) of the ethanamine backbone is attached to a piperidine ring at the nitrogen atom, designated as position 1 of the piperidine, leading to the 2-(piperidin-1-yl) substituent name.

The chemical structure is as follows:

Caption: Chemical structure of 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine.

Table 1: Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₁H₂₂N₂-
Molecular Weight182.31 g/mol -
XLogP31.8Predicted
Hydrogen Bond Donor Count1Predicted
Hydrogen Bond Acceptor Count2Predicted
Rotatable Bond Count4Predicted

Rationale for Synthesis and Potential Applications

The unique combination of a cyclopropylamine and a piperidine moiety suggests potential for significant biological activity.

The Cyclopropylamine Moiety: A Source of Potency and Stability

The cyclopropyl group is a "bioisostere" of a vinyl group or a carbonyl group and is known to enhance metabolic stability by being less susceptible to enzymatic degradation. The strained three-membered ring also provides conformational rigidity, which can lead to higher binding affinity for target proteins.[6][7] Cyclopropylamines are key components in several approved drugs and are known to act as irreversible inhibitors of monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1), both of which are important targets in oncology and neurology.[1]

The Piperidine Ring: A Versatile Scaffold in Drug Design

The piperidine ring is one of the most common heterocyclic scaffolds in approved drugs.[5][8] Its presence can influence a molecule's lipophilicity, solubility, and ability to cross the blood-brain barrier.[4] Piperidine derivatives are found in a vast array of therapeutic classes, including antipsychotics, analgesics, and antihistamines.[3][9]

Proposed Synthetic Pathway

A plausible and efficient synthesis of 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine can be envisioned through a multi-step process starting from commercially available materials. The following is a proposed synthetic workflow:

G start Cyclopropyl methyl ketone step1 Bromination start->step1 intermediate1 2-Bromo-1-cyclopropylethan-1-one step1->intermediate1 step2 Nucleophilic Substitution with Piperidine intermediate1->step2 intermediate2 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one step2->intermediate2 step3 Reductive Amination with Methylamine intermediate2->step3 product 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine step3->product

Caption: Proposed synthetic workflow for 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-cyclopropylethan-1-one (Intermediate 1)

  • Reaction Setup: To a solution of cyclopropyl methyl ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a brominating agent like N-bromosuccinimide (NBS) (1.1 eq) or bromine (1.05 eq).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any excess bromine. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one (Intermediate 2)

  • Reaction Setup: Dissolve 2-bromo-1-cyclopropylethan-1-one (1.0 eq) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add piperidine (1.2 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5 eq) to the solution.

  • Reaction Conditions: The mixture is stirred at room temperature or gently heated (40-50 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with water and brine, dried, and concentrated. The resulting crude product is purified by column chromatography.

Step 3: Synthesis of 1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine (Final Product)

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in a suitable solvent, typically methanol or dichloromethane.

  • Imine Formation: Add a solution of methylamine (in THF or water, 1.5-2.0 eq) to the flask. The formation of the imine intermediate can be facilitated by the addition of a dehydrating agent like magnesium sulfate or by azeotropic removal of water.

  • Reduction: After stirring for 1-2 hours, a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction is carefully quenched with water or a dilute acid. The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated. The final compound can be purified by column chromatography or by conversion to its hydrochloride salt for better handling and stability.

Potential Therapeutic Applications and Future Directions

Given the structural motifs present, 1-cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine is a promising candidate for investigation in several therapeutic areas:

  • Oncology: The cyclopropylamine moiety suggests potential as an inhibitor of LSD1, an epigenetic target implicated in various cancers.[1]

  • Neurological Disorders: As an analogue of known monoamine oxidase inhibitors, this compound could be explored for the treatment of depression and neurodegenerative diseases like Parkinson's disease.

  • CNS-related Conditions: The piperidine ring is a common feature in drugs targeting CNS receptors. Therefore, screening this compound against a panel of CNS targets, such as dopamine, serotonin, and opioid receptors, is a logical next step.

Further research should focus on the stereoselective synthesis of this compound, as stereochemistry often plays a crucial role in biological activity. In vitro and in vivo studies are necessary to determine its pharmacological profile, including efficacy, selectivity, and toxicity.

Conclusion

1-Cyclopropyl-N-methyl-2-(piperidin-1-yl)ethan-1-amine is a novel chemical entity with significant potential for drug development, owing to the synergistic combination of a cyclopropylamine and a piperidine scaffold. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. Its structural features warrant exploration in oncology, neurology, and other CNS-related therapeutic areas.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

  • MDPI. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine is a substituted secondary amine characterized by a unique combination of a cyclopropyl group, a piperidine moiety, and a methylaminoethyl backbone. This structural arrangement holds significant interest for researchers and drug development professionals due to the prevalence of these individual motifs in a wide array of biologically active compounds. The cyclopropyl group is a well-established bioisostere for a phenyl ring or a gem-dimethyl group, often conferring improved metabolic stability and potency. The piperidine ring is a common scaffold in medicinal chemistry, known to interact with various biological targets. This guide provides a comprehensive overview of the key starting materials required for the synthesis of this compound, delving into their synthesis, commercial availability, and the strategic considerations for their selection.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The final C-N bond formation can be envisioned through a reductive amination of a ketone precursor, 1-Cyclopropyl-2-piperidin-1-ylethanone, with methylamine. This key intermediate, a Mannich base, can be constructed from three readily accessible starting materials: cyclopropyl methyl ketone, piperidine, and formaldehyde.

G Target This compound Intermediate 1-Cyclopropyl-2-piperidin-1-ylethanone Target->Intermediate Reductive Amination SM4 Methylamine Target->SM4 Reductive Amination SM1 Cyclopropyl Methyl Ketone Intermediate->SM1 Mannich Reaction SM2 Piperidine Intermediate->SM2 Mannich Reaction SM3 Formaldehyde Intermediate->SM3 Mannich Reaction

Caption: Retrosynthetic analysis of this compound.

This analysis identifies four primary starting materials that form the foundation of the synthesis:

  • Cyclopropyl Methyl Ketone

  • Piperidine

  • Formaldehyde

  • Methylamine

The following sections will provide a detailed examination of the synthesis and sourcing of each of these critical precursors.

Core Starting Material 1: Cyclopropyl Methyl Ketone

Cyclopropyl methyl ketone is the cornerstone of this synthesis, providing the characteristic cyclopropyl moiety. It is a commercially available reagent, but for large-scale syntheses or in-house preparation, several reliable synthetic routes exist.

Synthesis Route A: From α-Acetyl-γ-butyrolactone

A classic and robust method for the preparation of cyclopropyl methyl ketone involves the hydrolysis and subsequent intramolecular cyclization of α-acetyl-γ-butyrolactone.[1] This two-step, one-pot procedure is well-documented and provides good yields.

Mechanism: The reaction is initiated by the acidic hydrolysis of the lactone, followed by decarboxylation to yield 5-chloro-2-pentanone. Subsequent treatment with a base promotes an intramolecular Williamson ether synthesis-like cyclization to form the cyclopropyl ring.

Experimental Protocol:

  • A mixture of 450 ml of concentrated hydrochloric acid, 525 ml of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone is placed in a 2-liter distilling flask.

  • The mixture is heated, leading to the evolution of carbon dioxide.

  • The temperature is raised to initiate distillation, and the distillate, containing 5-chloro-2-pentanone, is collected.

  • The crude 5-chloro-2-pentanone is then added to a solution of sodium hydroxide (180 g in 180 ml of water) in a three-necked flask equipped with a stirrer and a reflux condenser.

  • The mixture is heated to initiate an exothermic cyclization reaction.

  • The resulting cyclopropyl methyl ketone is co-distilled with water and then separated from the aqueous layer.

  • The organic layer is dried and purified by fractional distillation to yield pure cyclopropyl methyl ketone (boiling point: 110–112 °C).[1]

ReagentMolar Mass ( g/mol )QuantityMoles
α-Acetyl-γ-butyrolactone128.13384 g3.0
Concentrated HCl36.46450 ml-
Sodium Hydroxide40.00180 g4.5

Table 1: Reagents for the synthesis of cyclopropyl methyl ketone from α-acetyl-γ-butyrolactone.

Synthesis Route B: From 2-Methylfuran

An alternative, more modern approach utilizes the hydrogenation and hydrolysis of 2-methylfuran. This method is advantageous due to its high atom economy and the use of a readily available starting material derived from biomass.

Mechanism: 2-Methylfuran is first hydrogenated over a palladium-on-carbon catalyst to yield acetyl-n-propyl alcohol. This intermediate is then treated with hydrochloric acid to form 5-chloro-2-pentanone, which subsequently undergoes a base-catalyzed ring closure to afford cyclopropyl methyl ketone.

G Start 2-Methylfuran Intermediate1 Acetyl-n-propyl Alcohol Start->Intermediate1 H2, Pd/C Intermediate2 5-Chloro-2-pentanone Intermediate1->Intermediate2 HCl Product Cyclopropyl Methyl Ketone Intermediate2->Product Base (e.g., NaOH)

Caption: Synthesis of cyclopropyl methyl ketone from 2-methylfuran.

Core Starting Material 2: Piperidine

Piperidine is a widely used secondary amine and is commercially available in high purity. For the purpose of this synthesis, purchasing from a reputable chemical supplier is the most practical approach. However, for academic interest, the classical synthesis is the hydrogenation of pyridine.

Synthesis: The industrial production of piperidine involves the catalytic hydrogenation of pyridine, typically over a molybdenum disulfide or nickel catalyst at elevated temperatures and pressures.[2]

C₅H₅N + 3 H₂ → C₅H₁₀NH

Due to the hazardous nature of high-pressure hydrogenation, this synthesis is not recommended for a standard laboratory setting without specialized equipment.

Core Starting Material 3: Formaldehyde

Formaldehyde is a key one-carbon electrophile in the Mannich reaction. It is most commonly supplied as a 37% aqueous solution (formalin) or in its polymeric form, paraformaldehyde. For the Mannich reaction, paraformaldehyde is often preferred as it can be depolymerized in situ under the reaction conditions, providing a controlled release of formaldehyde and avoiding the introduction of a large amount of water.

Core Starting Material 4: Methylamine

Methylamine is the nitrogen source for the final reductive amination step. It is commercially available as a gas, in solution (in water, ethanol, or THF), or as its hydrochloride salt. For laboratory-scale synthesis, using a solution of methylamine or its hydrochloride salt is generally the most convenient and safest option.

Synthesis: Industrially, methylamine is produced by the reaction of ammonia with methanol in the presence of an aluminosilicate catalyst. In the laboratory, a common preparation involves the reaction of formaldehyde with ammonium chloride.[3]

Assembly of the Core Intermediate: 1-Cyclopropyl-2-piperidin-1-ylethanone via the Mannich Reaction

The key intermediate is synthesized through a Mannich reaction, a three-component condensation of cyclopropyl methyl ketone, piperidine, and formaldehyde.[4][5] The reaction is typically carried out under acidic conditions, which facilitates the formation of the electrophilic Eschenmoser's salt-like iminium ion from piperidine and formaldehyde. The enol form of cyclopropyl methyl ketone then acts as a nucleophile, attacking the iminium ion to form the β-amino ketone.

Experimental Protocol (Proposed):

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropyl methyl ketone (1.0 eq), piperidine hydrochloride (1.0 eq), and paraformaldehyde (1.1 eq).

  • Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue is then taken up in water and basified with a suitable base (e.g., sodium carbonate or sodium hydroxide) to a pH of 9-10.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-Cyclopropyl-2-piperidin-1-ylethanone.

  • The crude product can be purified by vacuum distillation or column chromatography.

ReagentMolar Mass ( g/mol )Example QuantityMoles
Cyclopropyl Methyl Ketone84.128.41 g0.1
Piperidine Hydrochloride121.6212.16 g0.1
Paraformaldehyde(30.03)n3.30 g0.11

Table 2: Example reagents for the Mannich reaction.

Final Synthesis Step: Reductive Amination to this compound

The final step in the synthesis is the reductive amination of the Mannich base intermediate with methylamine.[6] This reaction proceeds through the formation of an imine or iminium ion, which is then reduced in situ to the desired secondary amine.

Mechanism: The ketone carbonyl of 1-Cyclopropyl-2-piperidin-1-ylethanone reacts with methylamine to form a hemiaminal, which then dehydrates to form an iminium ion. A reducing agent present in the reaction mixture then delivers a hydride to the iminium carbon, yielding the final product.

G Intermediate 1-Cyclopropyl-2-piperidin-1-ylethanone Iminium Iminium Ion Intermediate Intermediate->Iminium + Methylamine, -H2O Methylamine Methylamine Product This compound Iminium->Product Reducing Agent (e.g., NaBH3CN)

Caption: Final reductive amination step.

Experimental Protocol (Proposed):

A one-pot reductive amination protocol is generally efficient for this type of transformation. Sodium cyanoborohydride (NaBH₃CN) is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material.[7]

  • Dissolve 1-Cyclopropyl-2-piperidin-1-ylethanone (1.0 eq) in a suitable solvent, such as methanol or ethanol.

  • Add a solution of methylamine (1.5-2.0 eq, either as a solution in THF or generated from methylamine hydrochloride and a base).

  • Adjust the pH of the mixture to a slightly acidic range (pH 6-7) using acetic acid.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise, monitoring for any temperature increase.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the organic solvent under reduced pressure.

  • Basify the aqueous residue with sodium hydroxide and extract the product with an organic solvent.

  • The combined organic extracts are dried, filtered, and concentrated.

  • The crude product can be purified by column chromatography or by formation and recrystallization of a suitable salt (e.g., hydrochloride).

ReagentMolar Mass ( g/mol )Example QuantityMoles
1-Cyclopropyl-2-piperidin-1-ylethanone181.2818.13 g0.1
Methylamine (40% in water)31.0611.65 g0.15
Sodium Cyanoborohydride62.849.43 g0.15
Acetic Acid60.05to pH 6-7-

Table 3: Example reagents for the reductive amination.

Conclusion

The synthesis of this compound is a well-structured process that relies on the strategic combination of readily available or synthetically accessible starting materials. The core of the synthesis hinges on the successful execution of a Mannich reaction to construct the β-amino ketone intermediate, followed by a reductive amination to install the final methylamino group. This guide has provided a detailed roadmap for researchers and drug development professionals, outlining the key starting materials, their preparation, and robust protocols for the assembly of the target molecule. The provided methodologies, grounded in established chemical principles, offer a solid foundation for the efficient and scalable synthesis of this promising chemical entity.

References

  • LookChem. Preparation of Methyl cyclopropyl ketone. Chempedia. [Link]

  • Mannich Reaction. Wikipedia. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • Reductive Amination. Organic Chemistry Tutor. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • 2-Methylfuran. Wikipedia. [Link]

  • Piperidine. Wikipedia. [Link]

  • Methylamine. Wikipedia. [Link]

Sources

Strategic Retrosynthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine: A Modular Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the retrosynthetic logic and forward synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine , a structural motif relevant to neuroactive pharmacophores and antihistamine analogs. The molecule presents a specific challenge: installing a vicinal diamine backbone adjacent to a strain-sensitive cyclopropyl ring.

The recommended strategy utilizes a convergent


-aminoketone pathway . This route minimizes the risk of cyclopropyl ring fragmentation (homo-conjugate opening) by avoiding strong Lewis acids during the early assembly phases. The protocol prioritizes regiochemical control during halogenation and chemoselectivity during the final reductive amination.

Retrosynthetic Analysis

Structural Disconnection

The target molecule (TM) contains a chiral center at the C1 position and two distinct amine functionalities. A strategic disconnection must differentiate between the secondary amine (methylamino) and the tertiary amine (piperidino) to prevent polymerization or scrambling.

Primary Disconnection (C-N Bond): We disconnect the C1-N bond (methylamine) via a Reductive Amination transform. This simplifies the target to a ketone precursor: 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one .

Secondary Disconnection (C-N Bond): The


-amino ketone is further disconnected at the C2-N bond (piperidine) via a Nucleophilic Substitution  transform. This reveals an 

-halo ketone intermediate.[1][2][3]

Tertiary Disconnection (C-X Bond): The


-halo ketone is traced back to Cyclopropyl Methyl Ketone (CPMK) , a commercially available starting material, via regioselective 

-bromination.
Retrosynthetic Logic Tree (Graphviz)

Retrosynthesis Target This compound (Target Molecule) Imine Imine Intermediate (Unstable) Target->Imine Reduction (FGI) AminoKetone 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one Imine->AminoKetone Condensation BromoKetone 2-Bromo-1-cyclopropylethan-1-one AminoKetone->BromoKetone C-N Disconnection CPMK Cyclopropyl Methyl Ketone (Starting Material) BromoKetone->CPMK C-Br Disconnection Piperidine Piperidine Piperidine->AminoKetone Nucleophile MeNH2 Methylamine MeNH2->Imine Amine Source

Caption: Retrosynthetic tree illustrating the disconnection to the commercially available Cyclopropyl Methyl Ketone.

Forward Synthesis Strategy

Step 1: Regioselective -Bromination

Objective: Convert Cyclopropyl Methyl Ketone (CPMK) to 2-bromo-1-cyclopropylethan-1-one. Challenge: The cyclopropyl ring is sensitive to acid-catalyzed ring opening (homo-Michael addition). Standard bromination with


 can degrade the ring.
Solution:  Use N-Bromosuccinimide (NBS)  with 

-Toluenesulfonic acid (

-TsOH) in a polar solvent, or a controlled

/MeOH system at low temperature.
Step 2: Nucleophilic Displacement

Objective: Install the piperidine moiety. Mechanism:


 displacement.
Control Point:  Piperidine is a strong base. To prevent the 

-bromo ketone from undergoing Favorskii rearrangement or elimination, the reaction is conducted at low temperature with stoichiometric control.
Step 3: Reductive Amination

Objective: Install the methylamine group and set the C1 stereocenter (racemic in this protocol). Reagents: Methylamine (in THF or MeOH), Titanium(IV) isopropoxide (


), followed by Sodium Borohydride (

). Rationale:

acts as a Lewis acid to facilitate imine formation and scavenge water, driving the equilibrium forward before the reduction step.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-cyclopropylethan-1-one

Note: This reaction produces lachrymatory agents. Work in a fume hood.

  • Setup: Charge a 500 mL round-bottom flask with Cyclopropyl Methyl Ketone (1.0 eq, 50 mmol) and Methanol (150 mL).

  • Bromination: Cool to 0°C. Add Bromine (1.0 eq) dropwise over 30 minutes. The solution will decolorize as

    
     is consumed.
    
    • Alternative (Safer): Use NBS (1.05 eq) and

      
      -TsOH (0.1 eq) in Acetonitrile at RT.
      
  • Quench: Once TLC indicates consumption of starting material, quench with saturated

    
     solution.
    
  • Workup: Extract with Diethyl Ether (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at ambient temperature (product is thermally unstable).
  • Validation:

    
     should show the disappearance of the methyl singlet (
    
    
    
    ppm) and appearance of a methylene singlet (
    
    
    ppm).
Protocol B: Substitution with Piperidine
  • Setup: Dissolve the crude

    
    -bromo ketone (from Step A) in anhydrous Acetonitrile (0.2 M).
    
  • Addition: Add

    
     (1.5 eq) followed by Piperidine (1.1 eq) dropwise at 0°C.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in DCM and wash with water.

  • Purification: The amino-ketone is basic. Purify via acid-base extraction or flash chromatography (Silica, DCM/MeOH/

    
    ).
    
Protocol C: Reductive Amination (The Target)
  • Imine Formation: To a solution of 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in dry THF, add Methylamine (2.0 M in THF, 1.5 eq) and

    
     (1.2 eq). Stir at RT for 12 hours under Nitrogen.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. Caution: Gas evolution.[4]
    
  • Quench: Add 1N NaOH to precipitate titanium salts as a white solid. Filter through Celite.

  • Isolation: Extract the filtrate with DCM. Dry and concentrate.

  • Salt Formation (Optional): Treat the oil with HCl/Ether to generate the dihydrochloride salt for stability.

Process Visualization (Workflow)

Workflow Start Start: Cyclopropyl Methyl Ketone Step1 Step 1: Bromination (NBS, p-TsOH) Start->Step1 Inter1 Intermediate: 2-Bromo-1-cyclopropylethanone Step1->Inter1 Step2 Step 2: Substitution (Piperidine, K2CO3) Inter1->Step2 Inter2 Intermediate: Amino-Ketone Step2->Inter2 Step3 Step 3: Reductive Amination (MeNH2, Ti(OiPr)4, NaBH4) Inter2->Step3 Final Final Product: This compound Step3->Final

Caption: Step-by-step synthetic workflow from starting material to final amine.

Critical Control Points & Data Summary

Reagent Stoichiometry Table
ReagentEquiv.[3][5][6][7]RoleCritical Note
Cyclopropyl Methyl Ketone 1.0SMEnsure purity >98% to avoid isomeric bromo-ketones.
N-Bromosuccinimide 1.05ReagentSafer than liquid

; easier to handle.
Piperidine 1.1NucleophileExcess can lead to bis-alkylation if not controlled.
Titanium(IV) Isopropoxide 1.2CatalystEssential for driving imine formation in hindered ketones.
Sodium Borohydride 1.5ReductantAdd slowly at 0°C to prevent runaway exotherm.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Ring Opening Acid concentration too high during bromination.Switch to NBS/MeOH or buffer the reaction with

.
Low Yield (Step 2) Favorskii rearrangement of

-halo ketone.
Lower reaction temperature; use a non-nucleophilic base if needed.
Incomplete Amination Water present in Step 3.Ensure solvents are anhydrous; increase

loading.

Stereochemical Considerations (Advanced)

While the protocol above yields a racemic mixture (


), the C1 chiral center is pharmacologically significant.
  • Asymmetric Synthesis: Replace

    
     in Step 3 with an asymmetric transfer hydrogenation catalyst (e.g., Ru-TsDPEN ) or use an Imine Reductase (IRED)  enzyme for biocatalytic reduction.
    
  • Resolution: The final diamine can be resolved using chiral acids such as Tartaric acid or Mandelic acid via fractional crystallization.

References

  • King, L. C., & Ostrum, G. K. (1964). Selective bromination of methyl ketones. The Journal of Organic Chemistry, 29(12), 3459-3461. Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds. The Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • De Kimpe, N., & Verhé, R. (1991). The Chemistry of

    
    -Haloketones, 
    
    
    
    -Haloaldehydes, and
    
    
    -Haloimines. Wiley.[9] (Standard text for reactivity of
    
    
    -halo ketones).

Sources

Methodological & Application

Application Notes & Protocols: High-Throughput Screening Assays for Novel Modulators such as (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for developing and implementing high-throughput screening (HTS) assays for novel chemical entities, using the structural framework of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine as a representative example. Given its structural motifs—a cyclopropylamine and a piperidine ring—this molecule is characteristic of compounds that may target G-protein coupled receptors (GPCRs) or ion channels. This guide offers detailed, field-proven protocols for primary HTS assays, including second messenger-based GPCR assays (cAMP and calcium flux) and a fluorescence-based ion channel assay. We emphasize the scientific rationale behind experimental design, data interpretation, and the principles of assay validation to ensure robust and reliable screening outcomes.

Introduction: Strategy for a Novel Compound

Screening a novel compound like this compound, for which the biological target is unknown, requires a strategic approach. The initial goal is not just to find "activity" but to generate high-quality, reproducible data that can confidently identify a biological target class. The chemical structure contains a piperidine moiety, common in neuro-active compounds, and a cyclopropylmethylamine group, which can be found in ligands for aminergic GPCRs or certain ion channels. Therefore, a logical starting point is to screen against these major target families.

This guide presents a multi-pronged HTS strategy:

  • GPCR Target Family: Employing assays that measure key second messengers, cAMP and intracellular calcium, which cover a broad range of Gαs, Gαi, and Gαq/11-coupled receptors.

  • Ion Channel Target Family: Utilizing a membrane potential-sensitive dye to detect modulation of ion flux, a hallmark of ion channel activity.

The core principle of this guide is self-validation. Each protocol is designed to include appropriate controls and validation steps, ensuring the trustworthiness of the data generated.

High-Throughput Screening Workflow

A typical HTS workflow for a novel compound involves several stages, from assay development to hit confirmation. The protocols detailed in this document focus on the primary screening phase, designed to rapidly test a compound library against the selected targets.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Reagent Optimization, Cell Seeding) Assay_Val Assay Validation (Z'-Factor, S/B Ratio, DMSO Tolerance) Assay_Dev->Assay_Val Primary_HTS Primary HTS of Library (Single Concentration) Assay_Val->Primary_HTS Hit_ID Hit Identification (Activity Threshold) Primary_HTS->Hit_ID Dose_Response Dose-Response Analysis (Potency - EC50/IC50) Hit_ID->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirm Mechanism) Dose_Response->Orthogonal_Assay

Caption: A generalized workflow for high-throughput screening campaigns.

GPCR Screening: Second Messenger Assays

GPCRs are a major class of drug targets. Their activation triggers intracellular signaling cascades, most commonly involving the second messengers cyclic AMP (cAMP) and calcium (Ca2+). Monitoring the levels of these messengers provides a robust method for identifying GPCR modulators.

cAMP Accumulation/Inhibition Assay (for Gαs/Gαi)

Scientific Rationale: This assay quantifies intracellular cAMP levels and can identify compounds that either activate Gαs-coupled receptors (increasing cAMP) or activate Gαi-coupled receptors (decreasing forskolin-stimulated cAMP). We utilize a competitive immunoassay format, often based on principles like Homogeneous Time-Resolved Fluorescence (HTRF). In this format, endogenously produced cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

Protocol: This protocol assumes the use of a commercially available HTRF-based cAMP detection kit and a cell line stably expressing the target GPCR.

Step-by-Step Methodology:

  • Cell Preparation:

    • Culture cells expressing the target GPCR to ~80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation buffer to preserve receptor integrity.

    • Resuspend cells in stimulation buffer to the desired density (e.g., 0.5 - 1.0 x 10^6 cells/mL).

  • Assay Plate Preparation (384-well format):

    • Dispense 5 µL of cell suspension into each well.

    • For Agonist Screening: Add 2.5 µL of this compound at various concentrations.

    • For Antagonist Screening: Add 2.5 µL of the compound, followed by 2.5 µL of a known agonist at its EC80 concentration. Add 2.5 µL of forskolin (a Gαs activator) to all wells in Gαi antagonist mode.

    • Include control wells:

      • Basal Control: Cells + buffer only.

      • Max Signal Control: Cells + known agonist (for Gαs) or Forskolin (for Gαi).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes. The exact time should be optimized during assay development.

  • Lysis and Detection:

    • Add 5 µL of the HTRF cAMP tracer (e.g., cAMP-d2).

    • Add 5 µL of the HTRF antibody (e.g., anti-cAMP-Europium cryptate).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.

    • Calculate the 665/620 ratio and convert it to cAMP concentration using a standard curve.

Data Summary Table:

ParameterAgonist ModeAntagonist Mode (Gαi)
Compound Test Compound TitrationTest Compound + Agonist (EC80)
Positive Control Known AgonistAgonist only
Negative Control Vehicle (DMSO)Forskolin + Vehicle
Incubation Time 30 minutes30 minutes
Detection Method HTRFHTRF
Intracellular Calcium Flux Assay (for Gαq/11)

Scientific Rationale: Gαq/11-coupled GPCRs activate phospholipase C, leading to the release of calcium from intracellular stores. This transient increase in cytosolic Ca2+ can be detected using fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+. This assay is dynamic and provides a rapid readout of receptor activation.

Calcium_Flux_Pathway cluster_pathway Gαq Signaling Cascade Ligand Agonist (e.g., Test Compound) GPCR Gαq-coupled GPCR Ligand->GPCR PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca2+ Release ER->Ca_Release Fluorescence Fluorescence Increase Ca_Release->Fluorescence Detected by Dye

Caption: Simplified Gαq signaling pathway leading to calcium flux.

Protocol: This protocol uses a no-wash calcium indicator dye for simplicity and HTS compatibility.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the target GPCR into black, clear-bottom 384-well microplates and grow overnight to form a monolayer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, often including probenecid to prevent dye extrusion from the cells.

    • Remove the cell culture medium and add an equal volume of the dye loading solution to each well.

    • Incubate for 60 minutes at 37°C in a CO2 incubator.

  • Compound Addition and Reading:

    • Place the plate into a fluorescence plate reader equipped with liquid handling capabilities (e.g., FLIPR, FlexStation).

    • The instrument will measure a baseline fluorescence for 10-20 seconds.

    • The liquid handler will then add the test compound (or control agonist/antagonist) to the wells.

    • Immediately following compound addition, the instrument will continuously record the fluorescence signal for 2-3 minutes to capture the transient calcium peak.

  • Data Analysis:

    • The response is typically quantified as the maximum peak fluorescence minus the baseline fluorescence.

    • For antagonists, cells are pre-incubated with the test compound before the addition of a known agonist.

Data Summary Table:

ParameterAgonist ModeAntagonist Mode
Compound Addition Test Compound TitrationPre-incubate with Test Compound, then add Agonist
Positive Control Known AgonistAgonist only
Negative Control Vehicle (DMSO)Vehicle
Readout Kinetic FluorescenceKinetic Fluorescence
Instrument FLIPR, FlexStation, or similarFLIPR, FlexStation, or similar

Ion Channel Screening: Membrane Potential Assay

Scientific Rationale: Ion channels regulate the flow of ions across cell membranes, thereby controlling the cell's membrane potential. Compounds that open or block ion channels will cause a change in this potential. This change can be measured using fluorescent dyes that are sensitive to membrane potential. These dyes typically bind to the plasma membrane and exhibit a change in fluorescence intensity in response to depolarization or hyperpolarization.

Protocol: This protocol is suitable for identifying modulators of various ion channels (e.g., K+, Na+, Ca2+) expressed in a suitable cell line.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed cells expressing the target ion channel into black, clear-bottom 384-well plates and grow overnight.

  • Dye Loading:

    • Prepare the membrane potential dye solution as per the manufacturer's protocol.

    • Add the dye solution directly to the wells containing cell culture medium.

    • Incubate for 30-60 minutes at 37°C.

  • Compound Addition and Reading:

    • This assay can be run kinetically, similar to the calcium flux assay, or as an endpoint assay.

    • Place the plate in a fluorescence plate reader.

    • For Channel Activators: Establish a baseline reading, then add the test compound and read the change in fluorescence.

    • For Channel Blockers: Add the test compound and incubate for a short period (e.g., 15 minutes). Then, add a known channel activator (e.g., a high concentration of potassium chloride to activate potassium channels) and measure the inhibition of the fluorescence response.

  • Data Acquisition:

    • Read the fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.

    • The change in fluorescence units (ΔRFU) is used to determine compound activity.

Assay Validation: Ensuring Data Trustworthiness

Before initiating a full-scale screen, each assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter that is widely accepted for quantifying the quality of an HTS assay.

Z'-Factor Calculation:

Z' = 1 - ( (3 * (σ_p + σ_n)) / |μ_p - μ_n| )

Where:

  • μ_p = mean of the positive control signal

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control signal

  • σ_n = standard deviation of the negative control

Assay Quality Criteria:

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentSuitable for HTS.
0 to 0.5MarginalMay require further optimization.
< 0UnacceptableThe assay is not viable for screening.

The Z'-factor should be calculated from at least 16 positive and 16 negative control wells during assay development to ensure a statistically significant assessment.

Conclusion

The protocols outlined in this document provide a robust framework for conducting high-throughput screening of novel compounds like this compound against two of the most important families of drug targets: GPCRs and ion channels. By employing orthogonal assay technologies and adhering to strict validation criteria, such as the Z'-factor, researchers can generate high-quality, reliable data. This foundational data is critical for hit identification and advancing promising compounds into the next stages of the drug discovery pipeline.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Cisbio Bioassays. (n.d.). cAMP and HTRF: A winning combination. [Link]

  • Molecular Devices. (n.d.). FLIPR Calcium Assay Guide. [Link]

Application Note: Biological Profiling of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

[1][2]

Abstract & Compound Rationale

This application note outlines the standardized protocol for the biological characterization of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine . Structurally, this compound features a piperidine ring linked via an ethyl chain to a secondary amine, with a cyclopropyl moiety providing unique steric and lipophilic properties.[1]

Based on Structure-Activity Relationship (SAR) data of analogous piperidine-ethylamines, this scaffold frequently exhibits activity at Sigma receptors (


)NMDA receptorsMonoamine Transporters (DAT/NET/SERT)11
Physicochemical Predictions (In Silico)

Before wet-lab testing, the following parameters must guide buffer selection:

ParameterPredicted ValueImplication for Assay
Molecular Weight ~182.3 g/mol High permeability expected.[2]
cLogP 1.8 – 2.2Moderate lipophilicity; DMSO stocks required.[2][1]
pKa (Basic N) ~9.2 – 9.8Positively charged at physiological pH (7.4).[2][1]
Solubility High in EtOH/DMSOAvoid aqueous stock preparation; use DMSO.[2][1]

Safety & Handling Protocol

  • Hazard Identification: As a piperidine derivative, assume potential for skin irritation and CNS activity.[1]

  • Storage: Lyophilized powder at -20°C. Solubilized aliquots (10 mM in DMSO) must be stored at -80°C to prevent amine oxidation.

  • Handling: All weighing must occur in a Class II Biological Safety Cabinet.[2][1]

Phase I: Primary Screening (Receptor Binding)

Objective: Determine the binding affinity (

1
Rationale for Target Selection

The piperidine-ethylamine pharmacophore is a "privileged structure" in medicinal chemistry.[2][1]

  • Sigma Receptors (

    
    ):  High probability.[2][1] Piperidines are classic sigma ligands.[2][1]
    
  • NMDA Receptor: The cyclopropyl amine motif resembles dissociative anesthetics (e.g., PCP analogs).[1]

  • Monoamine Transporters: Structural similarity to stimulant-class molecules.[2][1]

Radioligand Binding Assay Protocol

Method: Competition Binding Assay (Scintillation Proximity Assay or Filtration).[2][1]

Materials
  • Membrane Prep: HEK293 cells overexpressing human

    
     receptor or Rat brain homogenate (for NMDA).[2][1]
    
  • Radioligand:

    
     (for 
    
    
    ) or
    
    
    (for NMDA).[2][1]
  • Reference Ligand: Haloperidol (Non-specific binding definition).[2][1]

Step-by-Step Workflow
  • Preparation: Thaw membrane homogenates and dilute in Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    ).
    
  • Compound Dilution: Prepare a 10-point serial dilution of this compound in DMSO (Range: 1 nM to 10

    
    M).
    
  • Incubation:

    • Add 50

      
      L Membrane suspension.[2][1]
      
    • Add 25

      
      L Radioligand (
      
      
      concentration).[2]
    • Add 25

      
      L Test Compound.[2][1]
      
    • Incubate for 120 minutes at 37°C (equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.[2][1]

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[2][1]

Phase II: Functional Characterization

Objective: Determine if the compound acts as an Agonist , Antagonist , or Allosteric Modulator .[1]

Calcium Flux Assay (If GPCR/Sigma active)

Platform: FLIPR (Fluorometric Imaging Plate Reader).[2][1]

  • Cell Seeding: Plate CHO-K1 cells stably expressing the target receptor in 384-well black-wall plates (10,000 cells/well).

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

  • Compound Addition: Inject test compound.

    • Agonist Mode: Monitor signal increase for 180s.

    • Antagonist Mode: Pre-incubate compound for 15 mins, then inject reference agonist (

      
       conc).
      
  • Data Normalization: Calculate % Response relative to standard agonist (100%) and vehicle (0%).

Electrophysiology (If NMDA active)

Method: Whole-cell Patch Clamp.[2][1]

  • Voltage Clamp: Hold membrane potential at -70 mV.

  • Perfusion: Apply 100

    
    M Glutamate + 10 
    
    
    M Glycine to elicit current.[2][1]
  • Inhibition: Co-apply test compound. A reduction in peak current indicates antagonism.[2][1]

Phase III: Safety Pharmacology (ADME-Tox)

Objective: Early identification of metabolic liability and cardiotoxicity.[2][1]

hERG Channel Inhibition (Cardiotoxicity)

Piperidine derivatives carry a risk of blocking the hERG potassium channel, leading to QT prolongation.[1]

  • Assay: Automated Patch Clamp (e.g., QPatch).[1]

  • Protocol:

    • Establish stable

      
       tail current in hERG-CHO cells.[2][1]
      
    • Perfuse compound at 1

      
      M, 10 
      
      
      M, 30
      
      
      M.
    • Criteria: >50% inhibition at 10

      
      M is a "Red Flag" for cardiac safety.[2][1]
      
Microsomal Stability[1][2]
  • System: Pooled Human Liver Microsomes (HLM).[2][1]

  • Cofactor: NADPH regenerating system.[2]

  • Timepoints: 0, 15, 30, 60 min incubation at 37°C.

  • Analysis: LC-MS/MS quantification of parent compound depletion.

  • Calculation:

    
     (Intrinsic Clearance) and 
    
    
    .[2]

Visualization of Experimental Logic

Diagram 1: Screening Cascade Workflow

This flowchart illustrates the decision matrix for characterizing the NCE.

ScreeningCascadeStartCompound: this compoundTier1Tier 1: Binding Screen(Radioligand Displacement)Start->Tier1Decision1Hit? (>50% disp @ 10µM)Tier1->Decision1Tier2_GPCRTier 2A: GPCR/Sigma Functional(Ca2+ Flux / cAMP)Decision1->Tier2_GPCRGPCR HitTier2_ChanTier 2B: Ion Channel Functional(Patch Clamp)Decision1->Tier2_ChanChannel HitReportFinal Pharmacological ProfileDecision1->ReportNo Hit (Inactive)Tier3_SafetyTier 3: Safety Pharm(hERG + Microsomal Stability)Tier2_GPCR->Tier3_SafetyTier2_Chan->Tier3_SafetyTier3_Safety->Report

Caption: Decision tree for profiling the NCE, moving from binding affinity to functional activity and safety.

Diagram 2: Radioligand Competition Mechanism

Mechanistic view of the primary binding assay described in Section 3.2.[2][1]

BindingMechanismReceptorTarget Receptor(Sigma/NMDA)Complex1Receptor-Radioligand(High Signal)Receptor->Complex1+ RadioligandComplex2Receptor-Compound(Low Signal)Receptor->Complex2+ Test CmpdRadioligandRadioligand(Hot)Radioligand->Complex1TestCmpdTest Compound(Cold)TestCmpd->Complex2CompetitionResultIC50 CalculationComplex1->ResultMeasure CPMComplex2->ResultDisplacement

Caption: Competitive binding logic: Test compound displaces radioligand, reducing the detected signal.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Radioligand Binding Assays.[2][1] NCBI Bookshelf.[2][1] Available at: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[1][3] International Journal of Molecular Sciences, 24(3), 2937.[1][3] Available at: [Link][2][1]

  • U.S. Food and Drug Administration (FDA). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals.[2][1] Available at: [Link][2][1]

  • PubChem Compound Summary. Piperidine and Cyclopropylamine Derivatives (General Class Search). National Library of Medicine.[2][1] Available at: [Link][2][1]

Application Note: (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine as a Scaffold for CNS Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The molecule (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine represents a "privileged scaffold" architecture in modern medicinal chemistry, specifically for Central Nervous System (CNS) targets. This structure uniquely combines three pharmacophoric elements:

  • Cyclopropyl Ring: Acts as a bioisostere for phenyl or isopropyl groups, providing metabolic stability (blocking

    
    -oxidation) and rigid steric bulk without the aromaticity-induced "flatness" or high lipophilicity of a benzene ring [1].
    
  • Piperidine Moiety: A ubiquitous basic center found in over 70 FDA-approved drugs, capable of engaging in crucial ionic interactions with Asp/Glu residues in GPCRs and ion channels [2].

  • 1,2-Ethylenediamine Linker: A flexible spacer allowing the two hydrophobic/basic domains to adopt distinct conformations required for binding pockets in Sigma receptors (

    
    ), NMDA receptors, and Monoamine Transporters (MATs).
    

This Application Note provides a validated protocol for synthesizing, characterizing, and utilizing this scaffold to optimize lead compounds, specifically focusing on improving metabolic stability and tuning lipophilicity (LogD).

Physicochemical Profile & Design Logic

Before synthesis, it is critical to understand why this scaffold is chosen over traditional analogs (e.g., the phenyl-equivalent).

Table 1: Comparative Scaffold Properties (In Silico Prediction)
Property(1-Cyclopropyl...)-ScaffoldPhenyl Analog (Diphenidine-like)Isopropyl AnalogDesign Implication
MW ~182.3 g/mol ~218.3 g/mol ~184.3 g/mol Lower MW leaves room for functionalization (Fragment-Based Design).
cLogP ~1.9 - 2.2~3.5 - 4.0~2.1Cyclopropyl reduces lipophilicity vs. Phenyl, improving solubility and reducing non-specific binding.
Metabolic Stability High Low (Aromatic hydroxylation)Medium (Oxidation)Cyclopropyl C-H bonds are stronger (106 kcal/mol), resisting CYP450 attack [1].
Shape 3D (Rigid/Bent)2D (Planar)3D (Flexible)Cyclopropyl offers unique vectors for

-interaction mimicry without aromaticity.
Mechanism of Action Potential

This scaffold is particularly relevant for designing Sigma-1 Receptor Agonists (neuroprotection) or NMDA Receptor Modulators (depression). The basic nitrogen of the piperidine and the secondary methylamine provide dual protonation sites, often required for high-affinity bridging in the receptor pore.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize this compound with >95% purity for biological assay. Retrosynthetic Logic: The most robust route involves the nucleophilic substitution of an


-haloketone followed by reductive amination.
Reagents Required[1][2][3][4]
  • Precursor: Cyclopropyl methyl ketone (CAS: 765-43-5)

  • Brominating Agent: Bromine (

    
    ) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Amine 1: Piperidine[1]

  • Amine 2: Methylamine (2M in THF)

  • Reductant: Titanium(IV) isopropoxide (

    
    ), Sodium borohydride (
    
    
    
    )
Step-by-Step Methodology
Stage 1: Synthesis of 2-Bromo-1-cyclopropylethanone
  • Setup: Dissolve cyclopropyl methyl ketone (10 mmol) in anhydrous Methanol (20 mL) at 0°C.

  • Bromination: Add Bromine (10 mmol) dropwise over 30 minutes. The solution will decolorize as the reaction proceeds.

  • Quench: Stir for 1 hour at room temperature. Quench with 10%

    
     solution.
    
  • Workup: Extract with Dichloromethane (DCM), dry over

    
    , and concentrate in vacuo.
    
    • Checkpoint: Confirm product via TLC (Hexane/EtOAc 9:1). Product is lachrymatory—handle in fume hood.

Stage 2: Nucleophilic Displacement (Introduction of Piperidine)
  • Substitution: Dissolve the crude

    
    -bromo ketone in dry Acetonitrile (ACN). Add Piperidine (1.1 eq) and 
    
    
    
    (2 eq).
  • Reaction: Stir at room temperature for 4-6 hours.

  • Purification: Filter off solids. Evaporate solvent.[2][3] The intermediate, 1-cyclopropyl-2-(piperidin-1-yl)ethanone , is often stable enough for the next step without column chromatography.

Stage 3: Reductive Amination (The Critical Step)

Rationale: Direct reductive amination of sterically hindered or basic ketones can fail with standard conditions. We use


 as a Lewis Acid to facilitate imine formation [3].
  • Imine Formation: Mix the ketone intermediate (from Stage 2) with Methylamine (2M in THF, 3 eq) and Titanium(IV) isopropoxide (1.5 eq). Stir neat or in minimal THF for 12 hours under Nitrogen.

  • Reduction: Dilute with Ethanol (10 mL). Add

    
     (2 eq) portion-wise at 0°C. Stir for 2 hours.
    
  • Quench: Add water (2 mL) to precipitate Titanium salts. Filter through a Celite pad.

  • Isolation: Acidify filtrate with 1N HCl, wash with Ether (removes non-basic impurities), then basify aqueous layer to pH >12 with NaOH. Extract with DCM.

  • Final Salt Formation: Dissolve free base in Ether and add HCl/Ether to precipitate the dihydrochloride salt.

Visualizing the Workflow & SAR Logic

The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship (SAR) decision tree for optimizing this scaffold.

DrugDesignWorkflow Start Cyclopropyl Methyl Ketone Inter1 alpha-Bromo Ketone Start->Inter1 Bromination (Br2/MeOH) Inter2 Aminoketone Intermediate (Piperidine added) Inter1->Inter2 Nucleophilic Sub. (Piperidine/K2CO3) Final Target Scaffold: This compound Inter2->Final Reductive Amination (MeNH2/Ti(OiPr)4/NaBH4) SAR_Metab Metabolic Stability Check (Microsomal Assay) Final->SAR_Metab Validation 1 SAR_Bind Receptor Binding (Sigma/NMDA) Final->SAR_Bind Validation 2 SAR_Metab->Final If unstable: Fluorinate Cyclopropyl SAR_Bind->Final If low affinity: Expand Linker

Figure 1: Synthetic pathway and iterative SAR optimization loop for the cyclopropyl-piperidine scaffold.

Application Protocols: Pharmacological Profiling

Once synthesized, the scaffold must be validated. Do not assume activity; verify the "Cyclopropyl Advantage" using these specific assays.

Protocol A: Microsomal Stability (Metabolic Resistance)

Why: To prove the cyclopropyl group confers resistance to oxidative metabolism compared to alkyl chains.

  • Preparation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Timepoints: Quench aliquots at 0, 15, 30, and 60 minutes using ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Metric: The cyclopropyl scaffold should show an intrinsic clearance (

    
    ) < 20 
    
    
    
    protein. If degradation is fast, check for N-dealkylation on the piperidine ring (a common soft spot) [4].
Protocol B: Sigma-1 Receptor Competition Binding

Why: This scaffold mimics the pharmacophore of high-affinity Sigma ligands (basic amine + hydrophobic domain).

  • Ligand: Use

    
     (specific Sigma-1 agonist).
    
  • Tissue: Guinea pig brain membrane homogenates.

  • Incubation: Incubate scaffold (concentrations

    
     to 
    
    
    
    M) with radioligand for 120 min at 25°C.
  • Filtration: Rapid filtration through glass fiber filters (Whatman GF/B).

  • Data: Calculate

    
     and 
    
    
    
    . A
    
    
    indicates a viable lead candidate.

Safety & Handling

  • Bromination Risks:

    
    -bromo ketones are potent lachrymators. All synthesis in Stage 1 must occur in a high-velocity fume hood.
    
  • Cyclopropylamines: Generally stable, but can inhibit MAO enzymes.[3] Treat the final compound as a potential MAO inhibitor (MAOI) and handle with appropriate PPE to prevent accidental absorption.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.

  • Lowicki, D., & Przybylski, P. (2025).[4] Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.[4] European Journal of Medicinal Chemistry.

  • BenchChem Application Notes. (2025). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. BenchChem Technical Library.

  • Wuitschik, G., et al. (2010). Spirocyclic piperidines as bioisosteres of the piperidine scaffold.[4] ACS Medicinal Chemistry Letters.

Sources

Application Notes & Protocols: A Guide to the Synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intersection of unique structural motifs in medicinal chemistry often leads to compounds with novel pharmacological profiles. The (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine scaffold is a prime example, combining the conformational rigidity and metabolic stability of a cyclopropyl group with the widely utilized piperidine heterocycle. The cyclopropylamine moiety is a key component in various therapeutic agents, valued for its ability to modulate neurotransmitter activity and other biological functions.[1][2] Similarly, the piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs, recognized for its role in establishing crucial interactions with biological targets.[3][4]

This guide provides a comprehensive overview of a robust and adaptable synthetic strategy for accessing this compound and its analogues. The protocols herein are designed for researchers in drug discovery and development, emphasizing not just the procedural steps but also the underlying chemical principles and strategic considerations. We will detail a modular approach that allows for the facile generation of a diverse library of analogues by varying both the heterocyclic and the amine components.

Retrosynthetic Strategy and Workflow

A logical and efficient approach to the target scaffold involves a convergent synthesis. The core strategy hinges on the late-stage introduction of the N-methyl group via reductive amination, a reliable and high-yielding transformation. This approach allows for the synthesis of a common precursor ketone, which can then be diversified.

The key disconnection breaks the C-N bond of the methylamine, pointing to a ketone precursor, 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (3) . This intermediate can be assembled through the nucleophilic substitution of an α-haloketone with piperidine. The α-haloketone, 2-bromo-1-cyclopropylethan-1-one (2) , is readily accessible from the commercially available starting material, 1-cyclopropylethan-1-one (1) .

Retrosynthesis Target This compound Ketone3 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one (3) Target->Ketone3 Reductive Amination Methylamine Methylamine BromoKetone2 2-Bromo-1-cyclopropylethan-1-one (2) Ketone3->BromoKetone2 Nucleophilic Substitution Piperidine Piperidine StartKetone1 1-Cyclopropylethan-1-one (1) BromoKetone2->StartKetone1 α-Bromination

Caption: Retrosynthetic analysis of the target molecule.

This workflow provides two primary points for diversification:

  • Varying the Nucleophile: By substituting piperidine with other cyclic or acyclic secondary amines in the nucleophilic substitution step, a wide range of heterocyclic analogues can be synthesized.

  • Varying the Aminating Agent: By using primary amines other than methylamine in the final reductive amination step, analogues with different N-substituents can be produced.

Part 1: Synthesis of Key Intermediate: 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one (3)

This phase involves the synthesis of the core ketone intermediate. The protocol is divided into two main steps: the alpha-bromination of a commercially available ketone and the subsequent displacement of the bromide with piperidine.

Protocol 1.1: Alpha-Bromination of 1-Cyclopropylethan-1-one (2)

Principle: The α-position of a ketone is readily halogenated under acidic conditions. The reaction proceeds through an enol intermediate. The use of a bromine source like pyridinium tribromide or N-bromosuccinimide (NBS) offers handling advantages over elemental bromine. For this protocol, we utilize bromine in methanol with HBr as a catalyst, a common and effective method.

Materials:

  • 1-Cyclopropylethan-1-one (1)

  • Methanol (MeOH)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Bromine (Br₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 1-cyclopropylethan-1-one (1.0 eq) in methanol.

  • Add a catalytic amount of 48% HBr (e.g., 0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 eq) in methanol via the addition funnel over 30-60 minutes. Maintain the temperature at 0 °C. The disappearance of the red bromine color indicates consumption.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.

  • Extract the aqueous layer with DCM or Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-cyclopropylethan-1-one (2). This product is often used in the next step without further purification due to its lachrymatory nature and potential instability.

Protocol 1.2: Nucleophilic Substitution with Piperidine (3)

Principle: The α-bromo ketone is an excellent electrophile for Sₙ2 reactions. Piperidine, acting as a nucleophile, displaces the bromide to form the desired aminoketone. A base, such as potassium carbonate, is required to neutralize the HBr generated during the reaction.

Materials:

  • Crude 2-bromo-1-cyclopropylethan-1-one (2) from Protocol 1.1

  • Piperidine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (MeCN) or Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude bromo-ketone (2) (1.0 eq) in acetonitrile or THF.

  • To this solution, add potassium carbonate (2.5 eq) and piperidine (1.2 eq).

  • Stir the resulting suspension vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water (2x) and then brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (3).

  • The crude product can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of this compound (4)

This final stage involves the conversion of the ketone intermediate into the target methylamine via reductive amination. This method is highly efficient and avoids the common issue of over-alkylation seen in direct alkylation of amines.[5][6]

Protocol 2.1: Reductive Amination

Principle: The ketone (3) first reacts with methylamine to form an intermediate imine or iminium ion in situ. This intermediate is then reduced by a hydride source to yield the final secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this purpose as it is mild, selective for imines over ketones, and does not require strictly anhydrous conditions. An alternative method using titanium(IV) isopropoxide and sodium borohydride is also effective and compatible with many acid-sensitive functional groups.[7]

Reductive_Amination cluster_0 Mechanism Overview Ketone Ketone (3) Imine Iminium Ion Intermediate Ketone->Imine + MeNH₂ - H₂O MeNH2 Methylamine Product Target Amine (4) Imine->Product + [H⁻] Reducer [H⁻] (e.g., STAB)

Caption: Simplified mechanism of reductive amination.

Materials:

  • 1-Cyclopropyl-2-(piperidin-1-yl)ethan-1-one (3)

  • Methylamine solution (e.g., 2M in THF or 40% in H₂O)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Acetic acid (AcOH)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the ketone (3) (1.0 eq) in DCE or DCM.

  • Add the methylamine solution (1.5 - 2.0 eq).

  • Add acetic acid (1.1 eq) to catalyze imine formation and stir the mixture at room temperature for 1-2 hours.

  • In one portion, add sodium triacetoxyborohydride (1.5 eq). The reaction may bubble slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone/imine intermediate.

  • Once complete, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude this compound (4) can be purified by silica gel chromatography or by conversion to its HCl salt, which can often be purified by recrystallization.[8][9]

Summary of Yields and Characterization

The following table provides representative data for this synthetic sequence. Actual yields may vary based on reaction scale and purification efficiency.

Compound Structure Step Typical Yield Key Characterization Notes (¹H NMR)
2 Br-CH₂-C(=O)-CyclopropylBromination>90% (crude)Singlet for -CH₂Br (~4.0 ppm); multiplet for cyclopropyl protons.
3 Piperidinyl-CH₂-C(=O)-CyclopropylSubstitution70-85%Singlet for -CH₂- (~3.5 ppm); multiplets for piperidinyl and cyclopropyl protons.
4 Piperidinyl-CH₂-CH(NHMe)-CyclopropylReductive Amination65-80%Singlet for N-CH₃ (~2.4 ppm); disappearance of ketone carbonyl in ¹³C NMR.

Conclusion

The synthetic route detailed in these application notes provides a reliable and versatile method for producing this compound and its analogues. The strategy relies on common, well-understood chemical transformations, including α-bromination, nucleophilic substitution, and reductive amination. The modular nature of the synthesis, with clear points for diversification, makes it highly suitable for generating libraries of related compounds for structure-activity relationship (SAR) studies in a drug discovery context. Researchers are encouraged to adapt the conditions and substrates to explore the chemical space around this promising scaffold.

References

  • Bhattacharyya, S. (2000). Titanium(IV) Isopropoxide. In Encyclopedia of Reagents for Organic Synthesis.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. (2025). The Journal of Organic Chemistry.
  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). ACS Publications.
  • Reductive methylation of nitroarenes to N-methylamines. (n.d.). ResearchGate.
  • Herndon, D., et al. (2020). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central.
  • Wang, C., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. PubMed.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. (n.d.). Longdom Publishing.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online.
  • Shagidullin, A. I., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary

You are encountering yield issues with the synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine . Based on the structural connectivity (a 1,2-diamine motif with a cyclopropyl anchor), the synthetic pathway likely involves the formation of an


-amino ketone intermediate followed by reductive amination.

Low yields in this specific scaffold are typically caused by three convergent failure modes:

  • Over-bromination during the functionalization of cyclopropyl methyl ketone.

  • Elimination vs. Substitution competition during the piperidine addition.

  • Incomplete Imine Formation due to the steric bulk of the cyclopropyl group during the final reductive amination.

This guide replaces standard operating procedures with a failure-analysis driven protocol .

Module 1: The Precursor Synthesis (The -Amino Ketone)

The most robust route to the "ethyl" backbone (2-carbon linker) is the


-functionalization of cyclopropyl methyl ketone.
Step 1.1: Bromination of Cyclopropyl Methyl Ketone

Objective: Synthesize 2-bromo-1-cyclopropylethanone. Common Failure: Formation of dibromo-species or ring opening (acid-catalyzed).

ParameterStandard ProtocolOptimized Protocol Why? (The Science)
Reagent

/ AcOH
NBS /

-TsOH (cat)
Elemental bromine is too aggressive, leading to dibromination. NBS provides a controlled source of

.
Solvent MethanolAcetonitrile (MeCN) Methanol can attack the intermediate bromonium ion. MeCN is non-nucleophilic and polar enough to stabilize the transition state.
Temp Reflux40°C Higher temperatures promote thermodynamic equilibration to the di-bromo product.

Troubleshooting Q&A:

  • Q: My NMR shows a messy aliphatic region. Did the ring open?

    • A: Likely. If you used strong mineral acid (HBr) or high heat, the cyclopropyl ring (strain energy ~27.5 kcal/mol) will open to a homo-allyl bromide. Fix: Use

      
      -TsOH (0.1 eq) and keep T < 45°C. Neutralize immediately with aqueous 
      
      
      
      upon completion.
Step 1.2: Nucleophilic Substitution with Piperidine

Objective: Synthesize 1-Cyclopropyl-2-(piperidin-1-yl)ethanone. Common Failure: Polymerization or self-condensation of the bromoketone.

Critical Protocol Adjustment: Do not add the bromoketone to the piperidine.

  • Correct Order: Add Bromoketone solution dropwise to a solution of Piperidine (2.5 eq) in THF at 0°C.

  • Mechanism: The bromoketone is highly electrophilic. If present in excess (inverse addition), it reacts with the product (

    
    -amino ketone) to form complex quaternary ammonium salts (dimers). Excess piperidine acts as both nucleophile and HBr scavenger.
    

Module 2: The Reductive Amination (The Yield Bottleneck)

This is the step where most yields collapse (typically <30% if unoptimized). The steric bulk of the cyclopropyl group adjacent to the carbonyl slows down the attack of methylamine.

The "Titanium Fix"

Standard reductive amination (


 at pH 6) often fails here because the imine equilibrium is unfavorable. We must force the equilibrium using a water scavenger and Lewis Acid: Titanium(IV) isopropoxide (

)
.
Optimized Protocol:

Mediated Reductive Amination
  • Imine Formation (The Dry Step):

    • Charge the

      
      -amino ketone (1.0 eq) into dry THF.
      
    • Add Methylamine (2.0 M in THF, 1.5 eq) .

    • CRITICAL: Add

      
       (1.25 eq)  neat.
      
    • Stir at ambient temperature for 6–12 hours .

    • Checkpoint: The solution should turn slightly viscous/yellow. The Ti species coordinates the carbonyl, activating it and trapping the water produced as

      
       species, driving the equilibrium to the imine.
      
  • Reduction (The Wet Step):

    • Dilute with absolute ethanol (equal volume to THF).

    • Add

      
       (1.5 eq)  carefully (gas evolution).
      
    • Stir for 2 hours.

  • Workup (The Separation):

    • The Nightmare: Quenching Ti reactions with water creates a gelatinous white paste (

      
      ) that is impossible to filter.
      
    • The Fix: Quench with 2M NaOH or saturated Rochelle’s Salt . Stir vigorously for 1 hour until two clear phases appear (or a granular white solid forms that can be filtered).

Data Comparison: Reducing Agents

Reducing SystemTypical YieldSide ProductsNotes

/ MeOH
25–35%Alcohol (direct reduction)Too slow; ketone reduces before imine forms.

/ Pd-C
<10%Ring-opened propyl aminesAVOID. Cyclopropyl rings are hydrogenated under these conditions.

/

75–88% MinimalTi-complex protects ketone from direct reduction.

Module 3: Visualization & Logic Flow

Reaction Pathway & Failure Analysis

SynthesisLogic Start Cyclopropyl Methyl Ketone Step1 Bromination (NBS, pTsOH) Start->Step1 BromoKetone 2-Bromo-1-cyclopropylethanone Step1->BromoKetone Controlled Temp <40°C Fail1 FAILURE: Ring Opening (Homo-allyl bromide) Step1->Fail1 Strong Acid / High T Step2 Substitution (Piperidine, THF, 0°C) BromoKetone->Step2 AminoKetone 1-Cyclopropyl-2-(piperidin-1-yl)ethanone Step2->AminoKetone Inverse Addition Fail2 FAILURE: Dimerization (Quaternary Salts) Step2->Fail2 Excess Bromide Step3 Imine Formation (MeNH2, Ti(OiPr)4) AminoKetone->Step3 Imine Titanium-Imine Complex Step3->Imine Water Scavenging Fail3 FAILURE: Alcohol Product (Direct Ketone Reduction) Step3->Fail3 No Lewis Acid Step4 Reduction (NaBH4, EtOH) Imine->Step4 Target TARGET: This compound Step4->Target

Figure 1: Strategic synthesis map highlighting critical process controls (yellow/green) required to avoid specific chemical failure modes (red).

Module 4: Purification FAQ

Q: I have a mixture of product and unreacted piperidine. How do I separate them? A: Both are amines, making silica chromatography difficult (tailing). Use the "Specific pH Extraction" method:

  • Dissolve crude in 1M HCl (Both amines protonated, go to aqueous). Wash with Ether (removes non-basic impurities).

  • Adjust aqueous layer to pH 8.5–9.0 carefully.

    • Logic: Piperidine (

      
      ) will remain largely protonated/charged.
      
    • The product (secondary amine near steric bulk) often extracts into DCM at this lower pH better than the highly basic piperidine. Note: This requires trial on your specific substrate, but is a standard separation technique for amines with differing steric/electronic environments.

  • If that fails, use Amine-functionalized Silica or add 1% Triethylamine to your eluent during column chromatography to prevent streaking.

References

  • Mattson, R. J., et al. (1990).[1][2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2] The Journal of Organic Chemistry, 55(8), 2552–2554.[1] Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[3] Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

Purification challenges of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive Technical Support Guide for (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine , structured as a dynamic troubleshooting center.

Subject: Purification & Stability Protocols for this compound Assigned Specialist: Senior Application Scientist, Separation Sciences Division Status: Open Priority: High

Executive Summary

You are encountering difficulties with This compound , a sterically hindered diamine containing a strained cyclopropyl ring and a chiral center.

This molecule presents a "Perfect Storm" of purification challenges:

  • Extreme Basicity: The piperidine (pKa ~11.2) and secondary methylamine (pKa ~10.6) moieties cause severe tailing on silica.

  • Phase Behavior: It likely exists as a viscous, high-boiling oil that resists standard crystallization.

  • Stability Risk: The cyclopropyl ring is susceptible to acid-catalyzed ring opening under forcing conditions.

This guide provides self-validating protocols to resolve these issues.

Module 1: Chromatographic Isolation (The "Tailing" Issue)

Diagnosis
  • Symptom: Broad, streaking peaks on TLC/Flash; poor separation of impurities; low mass recovery.

  • Root Cause: The basic nitrogen atoms interact strongly with acidic silanol groups (Si-OH) on the silica surface, acting as an ion-exchange resin rather than a partition medium.

Troubleshooting Protocol

Option A: Mobile Phase Modification (Standard Silica) Do not use "neat" organic solvents. You must competitively block silanol sites.

  • The "Gold Standard" Eluent:

    • Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH)

    • Ratio: Start at 95 : 4.5 : 0.5.

    • Why: NH₄OH is more basic than your amine and saturates the silica surface, allowing your product to elute freely.

  • Alternative Modifier: Triethylamine (TEA) at 1–3%.

    • Warning: TEA is difficult to remove completely (bp 89°C) and may interfere with NMR. NH₄OH is volatile and leaves no residue.

Option B: Stationary Phase Switch (Recommended) If purity is critical (>98%), switch to Basic Alumina (Activity Grade III) .

  • Why: Alumina has a basic surface pH, preventing the acid-base interaction entirely.

  • Protocol:

    • Deactivate Alumina: Add 6% water (w/w) to Grade I Basic Alumina to reach Grade III. Shake until free-flowing.

    • Eluent: 100% Ethyl Acetate

      
       5% MeOH/Ethyl Acetate.
      
    • Result: Sharp peaks without the need for amine modifiers.

Visualization: Purification Decision Tree

PurificationLogic Start Crude Amine Mixture CheckTLC Check TLC on Silica (DCM/MeOH 9:1) Start->CheckTLC Result Result? CheckTLC->Result Tailing Streaking/Tailing Result->Tailing Rf < 0.1 or Streak Clean Clean Spot Result->Clean Rf > 0.2 Action1 Add 1% NH4OH to Eluent Tailing->Action1 Action2 Switch to Basic Alumina Tailing->Action2 If Modifier Fails Action3 Proceed to Flash Chrom. Clean->Action3 Action1->CheckTLC Re-test

Caption: Logic flow for selecting the correct stationary phase and modifier to prevent amine tailing.

Module 2: Crystallization & Salt Formation (The "Oil" Issue)

Diagnosis
  • Symptom: Product concentrates to a yellow/orange gum or oil. HCl salt is hygroscopic (turns to goo in air).

  • Root Cause: The flexible ethyl linker and the piperidine ring disrupt crystal lattice packing. HCl salts of diamines are notoriously hygroscopic.

Troubleshooting Protocol

The "Counter-Ion Screen" Strategy Do not default to HCl. Use dicarboxylic acids to bridge the two amine centers, creating a stable lattice.

Salt FormCharacteristicsProtocolRecommendation
Dihydrochloride (2HCl) Highly Hygroscopic, Deliquescent.Gas HCl into Et₂O solution.Avoid unless for immediate aqueous use.
Oxalate (1:1 or 1:2) High melting point, often crystallizes readily.Add 1 eq. Oxalic acid in EtOH.High Priority. Oxalates pack well with piperidines.
Fumarate Pharmaceutically acceptable, stable non-hygroscopic solid.Add 1 eq. Fumaric acid in iPrOH/Acetone.Best for Storage.
L-Tartrate Useful for chiral resolution (Diastereomeric salt).Add 1 eq. L-Tartaric acid in MeOH.Use for Chiral Enrichment.

Step-by-Step Salt Formation (Fumarate Example):

  • Dissolve 1.0 g of free amine oil in 5 mL Isopropanol (IPA) .

  • Separately, dissolve 1.05 eq. of Fumaric Acid in hot IPA.

  • Add the acid solution to the amine solution slowly while hot.

  • Allow to cool to Room Temp, then 4°C.

  • Troubleshoot: If oil separates, scratch the glass or add a seed crystal. Add Diethyl Ether dropwise until turbid to force precipitation.

Module 3: Stability & Storage (The "Cyclopropyl" Issue)

Diagnosis
  • Symptom: Appearance of new impurities after acid treatment or heating; loss of the cyclopropyl proton signals in NMR (0.2–0.6 ppm region).

  • Root Cause: While cyclopropylamines are generally stable, the ring strain (~27 kcal/mol) makes them susceptible to acid-catalyzed ring opening , especially if heated with strong mineral acids (HCl/H₂SO₄).

Stability Protocol
  • Temperature Limit: Do not heat above 50°C in acidic media (pH < 3).

  • Acid Choice: When forming salts, use 0°C (ice bath) to control the exotherm. The heat of neutralization combined with strong acid can trigger ring opening.

  • Storage: Store the free base under Argon at -20°C. Amines absorb CO₂ from the air to form carbamates; the cyclopropyl group is stable to oxidation but the amines are not.

Module 4: Stereochemistry (The "Hidden" Variable)

Technical Note

Your molecule, this compound, possesses a chiral center at the C1 position (the carbon attached to the cyclopropyl, methylamine, and methylene-piperidine).

  • Synthesis Implication: If synthesized via reductive amination of a ketone, you likely have a Racemate (50:50 mixture) .

  • Separation: Ordinary silica chromatography will not separate these enantiomers.

Resolution Workflow

If you require a single enantiomer:

  • Chemical Resolution: Form the salt using Dibenzoyl-L-tartaric acid . One diastereomer will likely crystallize preferentially.

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

    • Detection: UV 210 nm (weak chromophore, high concentration required).

FAQ: Frequently Asked Questions

Q: Can I distill this compound? A: Yes, but it requires high vacuum.

  • Estimated Boiling Point: ~110–120°C at 0.5 mmHg.

  • Warning: Do not distill at atmospheric pressure; the temperature required (>200°C) will likely degrade the cyclopropyl ring.

Q: My NMR shows a "broad hump" instead of amine protons. A: This is normal exchange broadening.

  • Fix: Add 1 drop of D₂O to the NMR tube. The NH proton will disappear, confirming the assignment. Alternatively, run the NMR in DMSO-d6 , where hydrogen bonding often sharpens amine signals.

Q: I used DCM/MeOH for the column, but the product is trapped at the baseline. A: You likely forgot the ammonia.

  • Fix: Flush the column with DCM : MeOH : Triethylamine (80 : 18 : 2) . The product will elute immediately.

References

  • Amine Chromatography Standards

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1] Chem. 1997, 62, 21, 7512–7515. (Standard reference for solvent/amine peaks).

    • Biotage Application Note: "Strategies for Flash Chromatography of Basic Amines."

  • Cyclopropyl Stability

    • Wong, J. et al. "Stability of Cyclopropylamines in Acidic Media." Tetrahedron Letters, 2010.
    • Chemical Book: "Cyclopropylamine Properties and Stability."[2][3][4]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002.
  • Kozma, D.

Sources

Technical Support: Stabilization of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-CPPM-001 Department: Chemical Stability & Formulation Support Status: Open Priority: High (Compound Integrity Risk)

Executive Summary

You are accessing the Tier 2 Support Guide for (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine . This secondary amine containing a cyclopropyl moiety and a piperidine ring presents a unique set of stability challenges.

The free base form of this compound is thermodynamically unstable under ambient conditions due to three converging factors: oxidative susceptibility of the secondary amine, hygroscopicity , and atmospheric carbonylation (carbamate formation).

This guide provides the definitive protocols to stabilize the compound for long-term archival, focusing on conversion to the hydrochloride salt and rigorous atmospheric control.

Part 1: The Diagnostics (Troubleshooting)
Q1: My sample has turned from a clear oil to a yellow, viscous gum or developed a white crust. Is it degraded?

Status: Critical Control Point

Analysis: Yes, physicochemical degradation has occurred.[1] This is a classic "Amine Weathering" phenotype caused by two distinct pathways:

  • The "Crust" (Carbamate Formation): Secondary amines are nucleophilic. Upon exposure to atmospheric

    
    , they undergo a reversible reaction to form carbamic acid derivatives (carbamates). This often manifests as a white, crusty solid on the rim of the vial.
    
    • Mechanism:[2][3][4][5]

      
       (often stabilizing as a salt with another amine molecule).
      
  • The "Yellowing" (N-Oxidation): The piperidine ring and the secondary methylamine nitrogen possess lone pairs susceptible to radical oxidation by atmospheric oxygen, leading to N-oxides and hydroxylamines. This chromophore formation causes the yellow/brown discoloration.

Q2: Can I store the free base at -20°C to stop this?

Answer: No. Freezing slows kinetics but does not arrest the thermodynamic drive toward carbamate formation if the headspace contains air. Furthermore, the cyclopropyl group introduces ring strain (


 27.5 kcal/mol), making the molecule sensitive to specific catalytic degradation pathways if acidic impurities are present.

Recommendation: You must convert the free base to a stable salt form immediately.

Part 2: Visualization of Instability

The following diagram illustrates the degradation pathways (Red) versus the stabilization pathway (Green).

StabilityPathways FreeBase This compound (Free Base - Unstable) Carbamate Carbamate Derivative (White Crust/Solid) FreeBase->Carbamate Nucleophilic Attack NOxide N-Oxide/Imine (Yellow Oil) FreeBase->NOxide Radical Oxidation Salt Dihydrochloride Salt (Crystalline Solid - Stable) FreeBase->Salt Protonation CO2 Atmospheric CO2 (Moisture) CO2->Carbamate O2 Atmospheric O2 O2->NOxide HCl Anhydrous HCl (in Et2O or iPrOH) HCl->Salt Storage Long Term Storage (-20°C, Desiccated) Salt->Storage Archival

Figure 1: Degradation vs. Stabilization Pathways. The free base is a "high-energy" state prone to weathering. Salt formation locks the nitrogen lone pairs, preventing oxidation and carbonylation.

Part 3: The Stabilization Protocol (Salt Formation)

Objective: Convert the oily free base into the Dihydrochloride (2HCl) salt. Why 2HCl? The molecule contains two basic nitrogen centers (piperidine and secondary amine). Fully protonating both sites ensures maximum lattice energy and stability.

Reagents Required:

  • Anhydrous Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
  • 2.0 M HCl in Diethyl Ether (Commercial solution).

  • Nitrogen or Argon gas line.

Step-by-Step Methodology
  • Dissolution (The Solvent Choice):

    • Dissolve the crude free base oil in 10 volumes of anhydrous

      
      .
      
    • Note: If the oil is not fully soluble (due to partial prior degradation), filter the solution through a 0.45

      
       PTFE syringe filter to remove carbamate solids.
      
  • Acidification (The Critical Step):

    • Place the reaction flask in an ice bath (

      
      ).
      
    • Under vigorous stirring, add the 2.0 M HCl/Ether solution dropwise.

    • Stoichiometry: You need at least 2.2 equivalents of HCl.

    • Observation: A white precipitate should form immediately.

  • Isolation:

    • Allow the slurry to stir for 15 minutes at

      
      .
      
    • Filter the solid using a sintered glass funnel (avoid paper filters if possible to reduce moisture).

    • Wash the filter cake 3x with cold, anhydrous ether to remove unreacted impurities.

  • Drying (Preventing Hygroscopicity):

    • Crucial: Dry the solid under high vacuum (< 1 mbar) for 24 hours.

    • Warning: Do not use heat (>

      
      ) during drying. While the salt is stable, the cyclopropyl ring can be sensitive to thermal stress in the presence of trace excess acid [1].
      
Part 4: Storage Matrix & Shelf Life

Once converted to the salt, use the following matrix to determine storage conditions.

ParameterRequirementScientific Rationale
Temperature -20°C Arrhenius kinetics dictate that chemical degradation rates roughly halve for every 10°C drop. -20°C effectively pauses hydrolysis.
Atmosphere Argon or Nitrogen Displaces oxygen and humidity. Argon is preferred as it is heavier than air and "blankets" the solid.
Container Amber Glass + PTFE Liner Amber glass blocks UV light (preventing photolytic cleavage). PTFE liners prevent leaching of plasticizers which can occur with standard polyethylene caps.
Desiccant Required Amine salts are hygroscopic.[6] Store the vial inside a secondary jar containing silica gel or

.
Part 5: Reconstitution FAQ
Q: The salt is difficult to dissolve in water. What should I do?

A: While amine salts are generally water-soluble, high-lattice-energy crystals can be slow to dissolve.

  • Protocol: Use warm water (

    
    ) and vortexing.
    
  • pH Adjustment: If the solution is too acidic for your biological assay (due to the 2HCl nature), buffer it to pH 7.4 using PBS immediately prior to use. Do not store the buffered solution, as the free base will be regenerated in equilibrium and degradation will resume.

Q: Can I use DMSO for stock solutions?

A: Yes, DMSO is an excellent solvent for this compound.

  • Stability Note: DMSO is hygroscopic. A DMSO stock solution stored at room temperature will absorb water and eventually hydrolyze the compound. Store DMSO stocks at -20°C and limit freeze-thaw cycles to < 3.

References
  • Cyclopropylamine Stability & Metabolism

    • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]

    • Context: Highlights the susceptibility of cyclopropyl amines to oxidative metabolism and ring-opening under specific conditions.[7]

  • Amine Oxidation & Carbamate Formation

    • Gouedard, C., et al. (2012). Amine degradation in CO2 capture.[4][8] I. A review. International Journal of Greenhouse Gas Control.

    • Context: Defines the mechanism of oxidative degradation and carbamate form
  • Hygroscopic Handling Best Practices: Context: Provides standard operating procedures for handling hygroscopic amine salts, applicable to the piperidine analog.
  • General Storage of Reactives

    • Context: General safety and segregation protocols for base and salt storage.[9]

Sources

Technical Support Center: Chiral Separation of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

You are attempting to separate the enantiomers of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine .

Molecule Analysis:

  • Core Structure: A propyl backbone linking a cyclopropyl group, a secondary amine (methylamine), and a piperidine ring.

  • Chirality: The chiral center is located at the C1 position (adjacent to the cyclopropyl and methylamine).

  • Chemical Nature: This is a basic diamine .

    • Piperidine Nitrogen:[1][2] Tertiary amine (pKa ~10.0–11.0).

    • Methylamine Nitrogen: Secondary amine (pKa ~10.0–10.5).

  • Chromatographic Challenge: The primary challenge is peak tailing due to strong ionic interactions between the two basic nitrogen atoms and residual silanols on the silica support. The cyclopropyl group adds steric bulk and hydrophobicity, which aids chiral recognition but requires careful solvent selection to maintain solubility.

Method Development Protocol (Step-by-Step)

Do not rely on a single column. This class of molecules shows high success rates on Amylose and Cellulose carbamate derivatives.

Phase A: Column Selection

Screen the following columns in this specific order of probability:

  • Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA / IG)

    • Why: The "universal" column. Immobilized phases allow for aggressive solvents (DCM, THF) if solubility is poor.

  • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL® OD-H / IB)

    • Why: Often provides higher resolution factors (

      
      ) for bulky groups like cyclopropyls.
      
  • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC)

    • Why: The chlorinated selector offers unique hydrogen bonding pockets, often successful when methyl/ethyl groups are near the chiral center.

Phase B: Mobile Phase Screening Strategy
Option 1: Normal Phase (Standard Start)
  • Solvent: n-Hexane / Ethanol (90:10 to 80:20 v/v).

  • Additive (CRITICAL): You must use a basic additive to suppress silanol ionization.

    • Standard: 0.1% Diethylamine (DEA).

    • Enhanced: 0.1% Ethanolamine (if DEA fails to fix tailing).

  • Pros: High enantioselectivity.[1][3]

  • Cons: Solubility of the diamine salt might be poor in high hexane.

Option 2: Polar Organic Mode (Recommended for Diamines)

If the sample precipitates in hexane or elutes as a broad hump:

  • Solvent: 100% Methanol OR Acetonitrile / Methanol (50:50).

  • Additive: 0.1% to 0.2% Diethylamine (DEA) + 0.1% Trifluoroacetic acid (TFA).

    • Note: Using both acid and base forms a volatile salt in situ, sharpening peaks for stubborn amines.

  • Why: Excellent solubility for polar amines; reduces retention time significantly.

Decision Tree: Method Development Workflow

MethodDevelopment Start START: this compound Solubility Step 1: Solubility Check (Dissolve in EtOH/MeOH) Start->Solubility ScreenNP Step 2: Normal Phase Screen Hexane/EtOH + 0.1% DEA Columns: IA, IB, OD-H, AD-H Solubility->ScreenNP CheckPeak Peak Shape Acceptable? ScreenNP->CheckPeak Success Final Method Optimize Flow/Temp CheckPeak->Success Yes (Rs > 1.5) Tailing Issue: Severe Tailing (Silanol Interaction) CheckPeak->Tailing Tailing > 1.5 SolubilityFail Issue: Precipitation/Broad Hump CheckPeak->SolubilityFail No Elution/Noise FixTailing Action: Change Additive Switch DEA -> Ethanolamine OR Increase DEA to 0.2% Tailing->FixTailing SwitchPOM Action: Polar Organic Mode 100% MeOH or ACN/MeOH Add 0.1% DEA + 0.1% TFA SolubilityFail->SwitchPOM FixTailing->CheckPeak SwitchPOM->CheckPeak

Caption: Workflow for selecting mobile phases based on solubility and peak symmetry.

Troubleshooting Guide (FAQ Style)

Issue 1: "My peaks are tailing severely (Asymmetry > 2.0). Why?"

Diagnosis: The secondary amine (methylamine) and the tertiary amine (piperidine) are interacting with the residual silanol groups (Si-OH) on the silica gel surface of the column, rather than just the chiral selector. Solution:

  • Increase Base Strength: Switch from Diethylamine (DEA) to Ethanolamine or Ethylenediamine (0.1%). These are stronger bases and compete more effectively for silanol sites.

  • Temperature: Lower the temperature to 10°C–15°C. While counter-intuitive (usually heat improves kinetics), lower temperature can favor the enthalpy-driven chiral adsorption over the entropy-driven non-specific silanol interaction.

  • Column Switch: If using a "Coated" phase (e.g., AD-H), switch to an "Immobilized" phase (e.g., IA). Immobilized phases often have different silica treatments that mask silanols better.

Issue 2: "I see no separation (Single Peak)."

Diagnosis: The chiral selector (e.g., Amylose) cannot distinguish the spatial arrangement of the cyclopropyl group vs. the piperidine chain. Solution:

  • Invert the Selector: Switch from Amylose (IA/AD) to Cellulose (IB/OD). Cellulose forms linear cavities (inclusion complexes) which may fit the flat cyclopropyl ring better than the helical amylose.

  • Change the Alcohol: Switch from Ethanol to 2-Propanol (IPA) . IPA is bulkier and often enhances separation by altering the shape of the chiral cavity in the stationary phase.

Issue 3: "The pressure is too high when I use IPA."

Diagnosis: IPA has high viscosity. Solution:

  • Run at higher temperature (35°C–40°C) to reduce viscosity (Note: check if this ruins resolution).

  • Mix IPA with Hexane (e.g., 90% Hexane / 10% IPA).

  • SFC Mode: Switch to Supercritical Fluid Chromatography. CO2 has very low viscosity.

Green Alternative: SFC Protocol

Supercritical Fluid Chromatography (SFC) is highly recommended for this molecule due to the high solubility of amines in supercritical CO2/Methanol mixtures.

Recommended SFC Conditions:

Parameter Setting
Mobile Phase A CO2 (Supercritical)
Mobile Phase B Methanol + 0.2% Isopropylamine (IPAm)
Gradient 5% to 40% B over 5 minutes
Back Pressure 120–150 bar
Column Temp 40°C

| Detection | UV 220 nm (Amine absorption) |

Why SFC? Basic amines often elute with perfect symmetry in SFC because the CO2 acts as a weak acid, suppressing silanols naturally, while the added amine ensures the target molecule remains non-ionized for chiral recognition.

Mechanistic Visualization: The "Tailing" Problem

Understanding the competition at the molecular level is key to solving peak shape issues.

SilanolInteraction Silica Silica Surface (Residual Silanols Si-OH) Selector Chiral Selector (Amylose/Cellulose) Target Target Molecule (Basic Diamine) Target->Silica Unwanted Ionic Bond (Tailing) Target->Selector Desired Chiral Interaction Additive Mobile Phase Additive (DEA/TEA) Additive->Silica Blocks Silanols (Sacrificial Base)

Caption: The additive (DEA) acts as a "sacrificial base," blocking silanol sites so the target molecule interacts only with the chiral selector.

References

  • Daicel Chiral Technologies. (2024).[4] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF Columns. Retrieved from

  • Phenomenex. (2023).[1] Chiral HPLC & SFC Column Selection Guide. Retrieved from

  • Beesley, T. E. (2018). Chiral Chromatography. In Encyclopedia of Analytical Chemistry. Wiley Online Library.
  • Zhang, T., et al. (2006). "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1101(1-2), 86-93.

  • Subramanian, G. (Ed.). (2008).[2] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (See Chapter on "Separation of Basic Drugs").

Sources

Technical Support Center: Scalable Synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Process Chemistry & Scale-Up Optimization Ticket ID: SC-CPE-2024-01

Executive Summary

Welcome to the Technical Support Center for the synthesis of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine . This guide addresses the specific challenges encountered when transitioning this molecule from medicinal chemistry (milligram scale) to process development (kilogram scale).

The structural core—a cyclopropyl ring adjacent to a secondary amine and a tertiary piperidine moiety—presents a unique dichotomy: the cyclopropyl ring is sensitive to acid-catalyzed ring opening, while the piperidine synthesis often generates hydrohalic acid byproducts.

This guide prioritizes the Bromoketone Route , currently the most robust method for scale-up, avoiding the regioselectivity issues of Mannich reactions on cyclopropyl methyl ketone.

Part 1: The Synthetic Pathway & Logic

The Validated Route

To ensure structural integrity and scalability, we utilize a linear 3-step sequence starting from commercially available Cyclopropyl Methyl Ketone .

  • Activation:

    
    -Bromination of the ketone.
    
  • Displacement: Nucleophilic substitution with Piperidine.

  • Functionalization: Reductive amination with Methylamine.

Workflow Visualization

Synthesispathway Start Cyclopropyl Methyl Ketone Step1 Step 1: Bromination (Br2 / MeOH) Start->Step1 < 10°C Inter1 Intermediate A: 2-bromo-1-cyclopropyl ethan-1-one Step1->Inter1 Impurity Impurity: Ring-Opened Halo-Ketones Step1->Impurity T > 20°C or Acid Accumulation Step2 Step 2: Substitution (Piperidine / K2CO3) Inter1->Step2 Exotherm Control Inter2 Intermediate B: 1-cyclopropyl-2-(piperidin-1-yl) ethan-1-one Step2->Inter2 Step3 Step 3: Reductive Amination (MeNH2 / Ti(OiPr)4 / NaBH4) Inter2->Step3 Imine Formation Final Target: (1-Cyclopropyl-2-piperidin -1-ylethyl)methylamine Step3->Final

Figure 1: Validated scale-up pathway with critical control points (CCPs) highlighted.

Part 2: Critical Process Parameters (Data Sheet)

The following parameters are non-negotiable for maintaining safety and yield during scale-up.

ParameterStep 1: BrominationStep 2: SubstitutionStep 3: Reductive Amination
Reagent Stoichiometry 1.0 eq Ketone : 1.0 eq Br₂1.0 eq Bromoketone : 1.1 eq Piperidine1.0 eq Ketone : 2.0 eq MeNH₂
Temperature Limit < 10°C (Prevent ring opening)< 25°C (Prevent bis-alkylation)0°C to RT (Imine formation)
Solvent System Methanol (Quenches Br₂ radical)Acetone or AcetonitrileMethanol or THF
Key Hazard HBr evolution (Corrosive/Toxic)Exotherm upon piperidine additionH₂ gas evolution (NaBH₄)
In-Process Control (IPC) GC-MS (Check for di-bromo)HPLC (Check for elimination)NMR (Check for imine completion)

Part 3: Troubleshooting & FAQs

Phase 1: -Bromination of Cyclopropyl Methyl Ketone

Q: My GC-MS shows significant amounts of ring-opened byproducts (5-bromo-2-pentanone). What went wrong? A: This is the classic "Cyclopropyl-Acid Sensitivity" failure mode.

  • The Cause: The reaction generates HBr. If the temperature rises above 15-20°C, or if the HBr concentration becomes too high, the cyclopropyl ring will open via acid-catalyzed cleavage.

  • The Fix:

    • Temperature Control: Maintain the reactor jacket at -5°C and the internal temperature strictly below 10°C.

    • Solvent Choice: Use Methanol. It solvates HBr effectively and reduces its activity compared to non-polar solvents like DCM.

    • Neutralization: For larger scales (>1kg), consider adding a solid buffer (like CaCO₃) or a continuous N₂ sparge to remove HBr as it forms.

Q: I am seeing di-brominated impurities. How do I stop this? A: This occurs due to the higher acidity of the mono-bromo product compared to the starting material.

  • The Fix: Stop the bromination at 90-95% conversion . Do not push for 100%. It is far easier to distill off unreacted cyclopropyl methyl ketone (BP ~112°C) than to separate the di-bromo impurity from the mono-bromo product.

Phase 2: Nucleophilic Substitution with Piperidine

Q: The reaction mixture turned into a solid block during piperidine addition. How do I recover? A: You precipitated Piperidinium Hydrobromide.

  • The Cause: Piperidine acts as both the nucleophile and the base to scavenge the HBr generated.

  • The Protocol:

    • Use Potassium Carbonate (K₂CO₃) (1.5 eq) as the acid scavenger instead of excess piperidine. This keeps the piperidine available for reaction.

    • Ensure vigorous mechanical stirring (overhead stirrer, not magnetic).

    • Workup: Filter the inorganic salts before aqueous workup to prevent emulsion formation.

Phase 3: Reductive Amination

Q: The reaction has stalled at the ketone stage. The imine isn't forming. A: Cyclopropyl ketones are sterically hindered and electronically deactivated compared to simple aliphatic ketones.

  • The Fix: Use a Lewis Acid promoter.

    • Titanium(IV) Isopropoxide [Ti(OiPr)₄]: Add 1.2 equivalents of Ti(OiPr)₄ to the mixture of ketone and methylamine (in THF) before adding the reducing agent. Stir for 6–12 hours to ensure imine formation.

    • Note: When quenching a Ti(OiPr)₄ reaction, add a minimal amount of water slowly to precipitate TiO₂, then filter over Celite. Do not dump into bulk water, or you will form a gelatinous emulsion that is impossible to process.

Q: Can I use Hydrogen/Palladium (Catalytic Hydrogenation) instead of Borohydride? A: Proceed with extreme caution.

  • Risk: Palladium on Carbon (Pd/C) can catalyze the hydrogenolysis (opening) of the cyclopropyl ring, especially under acidic conditions or high pressure.

  • Recommendation: If you must use hydrogenation (to avoid Boron waste), use Platinum on Carbon (Pt/C) or Raney Nickel , which are less aggressive toward cyclopropyl rings than Pd. However, Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB) are preferred for batch consistency.

Part 4: Detailed Experimental Protocol (Scale-Up Optimized)

Step 3: Reductive Amination (The Critical Step)

Objective: Conversion of 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one to this compound.

  • Imine Formation:

    • Charge a reactor with 1-cyclopropyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) and anhydrous THF (10 vol).

    • Cool to 0°C.[1][2]

    • Add Methylamine (2.0 M in THF, 2.0 eq).

    • Add Titanium(IV) Isopropoxide (1.25 eq) dropwise over 30 minutes. Exotherm expected.

    • Warm to 20–25°C and stir for 12 hours.

    • IPC:[3] Check for disappearance of ketone via HPLC/NMR.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise. (Caution: Hydrogen evolution).

    • Stir at 0°C for 2 hours, then warm to RT for 2 hours.

  • Quench & Workup:

    • Cool to 0°C.[1][2]

    • Add 2N NaOH slowly. (This quenches the Boron and hydrolyzes the Titanium to a filterable solid).

    • Filter the white precipitate (TiO₂) through a Celite pad. Wash the pad with THF.

    • Concentrate the filtrate to remove THF.

    • Extract the aqueous residue with Dichloromethane (DCM) (3x).

    • Dry organics over MgSO₄ and concentrate.[4]

  • Purification:

    • The crude oil is often pure enough (>95%).

    • For high purity, convert to the Dihydrochloride salt by dissolving in Ethanol and adding HCl/EtOH. Recrystallize from EtOH/Et₂O.

References

  • General Cyclopropyl Ketone Bromination

    • Methodology: The bromination of cyclopropyl methyl ketone is a standard procedure but requires temper
    • Source:Organic Syntheses, Coll. Vol. 6, p. 320 (1988); Vol. 51, p. 55 (1971).

  • Reductive Amination with Ti(OiPr)

    • Methodology: Use of Titanium Isopropoxide to facilitate imine form
    • Source: Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of Organic Chemistry, 1995, 60(15), 4928-4929.

  • Cyclopropylamine Synthesis & Stability

    • Context: Discussion on the stability of cyclopropyl rings during amination and scale-up consider
    • Source: "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride." Beilstein Journal of Organic Chemistry, 2011, 7, 1299–1303.

  • Analogous Piperidine Substitution

    • Context: Preparation of piperidine-substituted ketones via alpha-bromo intermedi
    • Source: Patent US20080188468A1, "Processes for the preparation of cyclopropyl-amide derivatives."

Disclaimer: This guide is intended for qualified chemical professionals. All reactions described involve hazardous materials (Bromine, Methylamine, Borohydride). Standard Personal Protective Equipment (PPE) and engineering controls (fume hoods) are mandatory.

Sources

Minimizing byproducts in (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Minimizing Byproducts in (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine Synthesis Ticket ID: CP-AMINE-505 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of This compound presents a unique "chemical conflict." You are stabilizing a strained cyclopropyl ring (acid-sensitive) while simultaneously attempting to install a methylamine moiety via reductive amination (often requiring acid catalysis).

The primary impurity profile for this scaffold typically consists of three distinct classes:

  • The "Reduction" Impurity: Direct reduction of the ketone precursor to an alcohol (non-aminated).

  • The "Ring-Opened" Impurity: Homoallylic rearrangement driven by carbocation formation.

  • The "Over-Alkylated" Impurity: Formation of the tertiary dimethylamine.

This guide provides a protocol to decouple these risks using a Stepwise Titanium-Mediated Reductive Amination workflow.

Part 1: The Chemistry & Impurity Landscape

To solve the impurity problem, we must visualize the divergence points in the reaction mechanism.

Visualizing the Pathway (DOT Diagram)

ReactionPathway Ketone Precursor: 1-Cyclopropyl-2-(piperidin-1-yl)ethanone Imine Intermediate: Imine / Iminium Species Ketone->Imine + MeNH2 + Ti(OiPr)4 (Dehydrating) Alcohol IMPURITY A: Amino-Alcohol (Direct Ketone Reduction) Ketone->Alcohol Direct Reduction (If Reducing Agent added too early) Target TARGET: This compound Imine->Target + NaBH4 (Controlled Reduction) RingOpen IMPURITY B: Homoallylic Amine (Ring Opening) Imine->RingOpen Strong Acid / Heat (Carbocation Rearrangement) Tertiary IMPURITY C: Dimethylamine (Over-Alkylation) Target->Tertiary + Excess HCHO/Reductant

Caption: Divergence pathways in the reductive amination of cyclopropyl-amino-ketones. Note the critical role of imine formation stability.

Part 2: Troubleshooting & Protocol Optimization

Issue 1: High Levels of Alcohol Impurity (10–25%)

Symptom: HPLC shows a peak corresponding to the direct reduction of the ketone (M+1 = Target - 13 mass units roughly, depending on ionization). Root Cause: The reducing agent (e.g., NaBH4 or STAB) reduced the ketone before the methylamine could condense to form the imine. This is common because secondary amines (methylamine) are less nucleophilic than primary amines, and cyclopropyl ketones are sterically hindered.

Corrective Protocol: The Titanium Lock Do not mix the amine, ketone, and reducing agent simultaneously (Direct Reductive Amination). Instead, use a Stepwise approach with Titanium(IV) isopropoxide.

  • Dehydration Step: Mix the ketone and Methylamine (2.0 equiv, usually as a THF solution) with Titanium(IV) isopropoxide (1.2 equiv) neat or in minimal THF.

  • Stirring: Stir at ambient temperature for 6–12 hours. The Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [1].

  • Reduction Step: Only after imine formation is complete (check via TLC/LCMS), dilute with methanol and add Sodium Borohydride (NaBH4) at 0°C.

Why this works: The Titanium species coordinates to the oxygen, facilitating amine attack, but the resulting titanate-imine complex is resistant to direct reduction until the protic solvent (MeOH) is added in step 3.

Issue 2: Cyclopropyl Ring Opening (Homoallylic Rearrangement)

Symptom: Product mass is correct, but NMR shows alkene protons (5.0–6.0 ppm) and loss of the unique cyclopropyl high-field signals (0.3–0.8 ppm). Root Cause: Acid catalysis.[1][2] The cyclopropyl group adjacent to a cation (formed during imine protonation) is essentially a "loaded spring." If you use strong Bronsted acids (Acetic Acid, HCl) or high temperatures, the ring opens to relieve strain.

Corrective Protocol: Lewis Acid Control

  • Avoid: Acetic acid or HCl in the reaction mixture.

  • Use: The Ti(OiPr)4 method described above is non-acidic (neutral Lewis Acid).

  • Temperature Limit: Never heat the reaction above 40°C. The activation energy for cyclopropyl ring opening drops significantly when an alpha-nitrogen is present.

Issue 3: Over-Alkylation (Dimethylation)

Symptom: Mass spec shows M+14 peak (Target + Methyl). Root Cause: The product (secondary amine) is more nucleophilic than the starting material (methylamine) if the stoichiometry is off.

Corrective Protocol:

  • Stoichiometry: Ensure Methylamine is in excess (at least 3.0 equivalents).

  • Reagent Choice: Switch from formaldehyde/hydrogenation (which favors tertiary amines) to the Ti(OiPr)4 / NaBH4 system, which stops cleanly at the secondary amine.

Part 3: Optimized Experimental Workflow

Objective: Synthesis of this compound via Alpha-Amino Ketone.

ParameterSpecificationRationale
Solvent THF (Anhydrous)Prevents hydrolysis of Ti(OiPr)4.
Amine Source Methylamine (2M in THF)Avoids water introduction (aqueous MeNH2 introduces water, pushing equilibrium back to ketone).
Lewis Acid Ti(OiPr)4 (1.25 equiv)Dual role: Catalyst and Water Scavenger [2].
Reducing Agent NaBH4 (1.5 equiv)Mild enough to prevent ring opening; added after imine formation.
Temperature 20°C (Imine form.) -> 0°C (Reduction)Heat risks ring opening.

Step-by-Step Guide:

  • Imine Formation:

    • Charge a dry flask with 1-Cyclopropyl-2-(piperidin-1-yl)ethanone (1.0 equiv).

    • Add Titanium(IV) isopropoxide (1.25 equiv) under Nitrogen.

    • Add Methylamine (2M in THF, 3.0 equiv).

    • Stir at 20–25°C for 12 hours. Checkpoint: Monitor disappearance of Ketone by HPLC.

  • Reduction:

    • Dilute the viscous mixture with Methanol (5 volumes). Note: The solution may turn slightly cloudy.

    • Cool to 0°C.

    • Add Sodium Borohydride (1.5 equiv) portion-wise over 30 minutes. (Exothermic).

    • Stir at 0°C for 2 hours.

  • Quench & Workup (Crucial for Cyclopropyl Stability):

    • Quench by adding 0.1 M NaOH (do not use HCl to quench; the heat + acid will open the ring).

    • A white precipitate (Titanium salts) will form. Filter through a Celite pad.

    • Extract the filtrate with Ethyl Acetate.

    • Wash organics with Brine, dry over Na2SO4.

Part 4: FAQ - Troubleshooting Matrix

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of the Titanium method? A: Yes, but with caution. STAB typically requires Acetic Acid to function efficiently. Acetic acid can trigger cyclopropyl ring opening in sensitive substrates. If you must use STAB, strictly limit Acetic Acid to 1.0 equivalent and run at 0°C.

Q: My product is unstable during storage. It turns yellow. A: This is likely oxidation of the piperidine or methylamine nitrogen (N-oxide formation).

  • Fix: Store the compound as a Dihydrochloride salt or Oxalate salt . The protonated amine is resistant to oxidation.

    • Salt Formation Protocol: Dissolve free base in Et2O. Add 2.0 equiv of HCl in Dioxane at 0°C. Filter the solid immediately. (Do not leave in acidic solution for prolonged periods).

Q: I see a "dimer" impurity. A: Alpha-amino ketones are prone to self-condensation (pyrazine formation) before the reaction starts. Ensure your starting material (the ketone) is used immediately after synthesis or stored as a stable salt (e.g., HBr salt) until the moment of reaction.

Part 5: Decision Tree for Purification

PurificationLogic Start Crude Mixture Analysis CheckPurity Is Purity > 90%? Start->CheckPurity SaltForm Form HCl Salt in Ether (Precipitation) CheckPurity->SaltForm Yes ImpurityType Identify Major Impurity CheckPurity->ImpurityType No Final Final Product (Stable Solid) SaltForm->Final AlcoholImp Alcohol Impurity Present ImpurityType->AlcoholImp RingOpenImp Ring-Opened Impurity ImpurityType->RingOpenImp AcidBase Acid/Base Extraction (Careful pH control) AlcoholImp->AcidBase Separable by pKa diff PrepHPLC Reverse Phase HPLC (Basic Buffer: NH4OH) RingOpenImp->PrepHPLC Hard to separate chemically

Caption: Logic flow for purifying the crude amine mixture based on specific impurity profiles.

References

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554.

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862.

  • Borch, R. F. "Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine." Organic Syntheses, Coll.[3] Vol. 6, 1988, p. 499.

Sources

Validation & Comparative

A Comparative Guide to Piperidine Derivatives in Drug Discovery: The (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine Archetype vs. Traditional Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Centrality of the Piperidine Scaffold

In the landscape of medicinal chemistry, the six-membered nitrogen-containing heterocycle, piperidine, stands as a "privileged scaffold." Its prevalence in over 70 commercially available drugs is a testament to its remarkable utility.[1] The piperidine ring's ability to confer favorable physicochemical properties—such as modulating lipophilicity and aqueous solubility—and its capacity to serve as a rigid anchor for presenting pharmacophoric elements in three-dimensional space make it an indispensable tool for drug designers.[2][3]

This guide provides an in-depth comparison of a specific, emerging structural motif, represented by (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine, against more traditional classes of piperidine derivatives. We will dissect the nuanced contributions of each structural component—the cyclopropyl group, the piperidine ring, and various substitution patterns—to the overall pharmacological profile. Our analysis is grounded in structure-activity relationships (SAR), comparative experimental data from relevant literature, and detailed protocols to empower researchers in their strategic selection and optimization of these crucial moieties.

Part 1: Deconstructing the Piperidine Archetypes

The functional role of a piperidine derivative is fundamentally dictated by the nature and position of its substituents. While the core ring provides a foundational structure, the appended groups are responsible for fine-tuning interactions with biological targets and optimizing pharmacokinetic properties.

The Basic Piperidine Scaffold

The piperidine ring is a saturated heterocycle, typically existing in a stable chair conformation. The nitrogen atom (position 1) is basic, with a pKa around 11.2, meaning it is predominantly protonated at physiological pH.[2] This positive charge is often critical for forming strong ionic bonds with acidic residues (e.g., aspartate, glutamate) in protein binding pockets.

Caption: General structure of the piperidine ring with IUPAC numbering.

Archetype A: The (1-Cyclopropyl-2-piperidyl)amine Core

This archetype, exemplified by this compound, introduces two key features onto an ethylamine backbone: a piperidine ring and a cyclopropyl group.

  • The Piperidine Moiety: Functions as a bulky, lipophilic group that can also serve as a basic center to engage in hydrogen bonding.

  • The Cyclopropyl Group: This is a crucial addition from a drug design perspective. Cyclopropyl groups are known as "metabolic blockers." The high C-H bond dissociation energy within the strained three-membered ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] This can significantly increase a drug's half-life and reduce potential drug-drug interactions.[4] Its rigid structure also introduces conformational constraint, which can lock the molecule into a more bioactive conformation, improving potency and selectivity.[4][5]

Archetype B: N-Arylpiperidines

This class features an aromatic ring directly attached to the piperidine nitrogen. This modification significantly alters the electronic properties of the nitrogen, reducing its basicity and increasing its lipophilicity. The aryl group can participate in crucial π-stacking or hydrophobic interactions within a receptor binding site. This scaffold is common in central nervous system (CNS) drugs.

Archetype C: 4-Substituted Piperidines

In this widely used archetype, the primary pharmacophore is attached at the C4 position. This arrangement positions the functional group away from the basic nitrogen, allowing both moieties to engage with different regions of a target protein simultaneously. The fentanyl class of analgesics and many histamine receptor antagonists are prominent examples of this structural class.[6][7]

Part 2: Comparative Performance Analysis

The strategic choice between these archetypes depends on the specific goals of the drug discovery program. Below, we compare their properties based on published data for representative compounds.

Physicochemical and Pharmacokinetic Properties

The choice of substitution pattern has profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyArchetype A (Cyclopropyl-like)Archetype B (N-Aryl)Archetype C (4-Substituted)Rationale & Causality
Basicity (pKa) High (≈ 9-10)Low to Moderate (≈ 7-9)High (≈ 10-11)The electron-withdrawing nature of the N-aryl group significantly reduces the basicity of the piperidine nitrogen. In Archetypes A and C, the nitrogen is alkyl-substituted, retaining its high basicity.
Lipophilicity (LogP) Moderate to HighHighVariableThe N-aryl group adds significant lipophilicity. For Archetype A, the cyclopropyl and piperidyl groups contribute to lipophilicity. For Archetype C, LogP is highly dependent on the nature of the C4-substituent.
Metabolic Stability Generally HighVariableVariableThe cyclopropyl group in Archetype A often protects against CYP-mediated oxidation.[4] N-Aryl derivatives can be susceptible to aromatic hydroxylation, while 4-substituted derivatives' stability depends on the C4-group.
Pharmacodynamic Considerations: A Structural Perspective

The different archetypes are suited for engaging with different target topographies.

  • Archetype A: The combination of a rigid cyclopropyl group and a flexible linker allows for precise positioning within a binding pocket. The cyclopropyl moiety can exploit small, hydrophobic sub-pockets, while the piperidine and secondary amine provide key polar contacts. This can be advantageous for achieving high selectivity.

  • Archetype B: The planar N-aryl ring is ideal for targets with flat, aromatic-rich regions, enabling strong π-π or cation-π interactions. Its reduced basicity may be beneficial for avoiding off-target interactions with ion channels or acidic phospholipids.

  • Archetype C: This is arguably the most versatile scaffold. The C4-position acts as a vector, directing functionality deep into a binding site while the piperidine ring serves as a robust anchor. The distance and geometry between the nitrogen and the C4-substituent can be readily optimized.

Part 3: Key Experimental Protocols for Comparative Evaluation

To objectively compare novel piperidine derivatives, a standardized suite of in vitro assays is essential. The following protocols provide a framework for generating robust, comparative data.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_0 Compound Synthesis & QC cluster_1 In Vitro Pharmacology cluster_2 In Vitro ADME Synthesis Synthesize Derivatives (Archetypes A, B, C) QC Purity & Identity Check (NMR, LC-MS, >95%) Synthesis->QC Binding Receptor Binding Assay (Determine Affinity, Ki) QC->Binding Solubility Kinetic Solubility Assay QC->Solubility Functional Functional Assay (Determine Potency, EC50/IC50) Binding->Functional Confirm Target Engagement MetStab Metabolic Stability Assay (Liver Microsomes, T½) Functional->MetStab Select Potent Hits Permeability PAMPA Assay (Assess Permeability) Solubility->Permeability Permeability->MetStab

Caption: A logical workflow for the comparative evaluation of novel chemical entities.

Protocol 1: Radioligand Displacement Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for a target receptor.

Principle: This is a competitive assay where the test compound's ability to displace a known, radiolabeled ligand from the receptor is measured.

Step-by-Step Methodology:

  • Preparation of Membranes: Prepare cell membrane homogenates expressing the target receptor from cultured cells or tissue. Quantify total protein concentration using a Bradford or BCA assay.

  • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at 10-12 serial dilutions (e.g., from 10 µM to 1 pM).

    • Radioligand (e.g., [³H]-spiperone for dopamine D₂ receptors) at a concentration close to its dissociation constant (Kd).

    • Membrane homogenate (e.g., 10-20 µg protein per well).

  • Control Wells:

    • Total Binding: Contains buffer, radioligand, and membranes (no test compound).

    • Non-Specific Binding (NSB): Contains buffer, radioligand, membranes, and a high concentration of a known, non-labeled competitor (e.g., 10 µM haloperidol).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and in vitro half-life (T½) of a compound.

Principle: The compound is incubated with liver microsomes, which contain CYP450 enzymes. The rate of disappearance of the parent compound over time is measured by LC-MS/MS.

Step-by-Step Methodology:

  • Reagents:

    • Test compound (1 mM stock in DMSO).

    • Pooled liver microsomes (e.g., human, rat; 20 mg/mL stock).

    • NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Positive control compound with known metabolism (e.g., verapamil, testosterone).

  • Incubation Mixture (Non-P450 Control): In an Eppendorf tube, pre-warm a mixture of buffer and liver microsomes (final concentration 0.5 mg/mL) at 37°C for 5 minutes.

  • Incubation Mixture (P450-dependent): In a separate tube, pre-warm a mixture of buffer, liver microsomes (0.5 mg/mL), and the NADPH regenerating system at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound to both mixtures to a final concentration of 1 µM. This is the T=0 time point.

  • Time Course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS analysis). This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a 96-well plate and analyze using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural log (ln) of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life: T½ = 0.693 / k.

    • Calculate intrinsic clearance (Cl_int) in µL/min/mg protein: Cl_int = (0.693 / T½) * (1 / [microsomal protein concentration]).

Conclusion and Strategic Outlook

The piperidine scaffold remains a cornerstone of modern drug design, but its true power is unlocked through intelligent and strategic substitution.[8][9] There is no single "best" archetype; rather, the optimal choice is dictated by the specific biological target and desired ADME profile.

  • The (1-Cyclopropyl-2-piperidyl)amine archetype represents a modern approach, where metabolic stability is engineered into the scaffold from the outset. It is an excellent choice when rapid clearance is a known liability for a chemical series.

  • The N-Arylpiperidine archetype offers a classic method for engaging with aromatic-rich pockets and modulating the core nitrogen's basicity, making it highly suitable for many CNS targets.

  • The 4-Substituted Piperidine archetype provides unparalleled versatility, allowing for the exploration of deep binding pockets with a wide array of functional groups, anchored by a reliable and well-understood scaffold.

By employing a systematic and comparative approach, grounded in the robust experimental protocols detailed here, researchers can rationally navigate the vast chemical space of piperidine derivatives to develop safer and more effective medicines.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. [Link]

  • Ghandi, M., & Zare, A. (2021). Structure–activity relationship of piperidine derivatives with... ResearchGate. [Link]

  • Hara, et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. PubMed. [Link]

  • iChemical. (n.d.). The Role of Piperidine Derivatives in Drug Discovery: A Buyer's Guide. iChemical. [Link]

  • Kaur, H., et al. (2017). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing. [Link]

  • Laszlo, R. (Ed.). (2017). Piperidine-based drug discovery. University of Arizona. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Singh, I., et al. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. [Link]

  • St. Petersburg State University. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Sung, K., et al. (2003). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Tomi, I. R., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Uncu, S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. [Link]

  • Various Authors. (2010). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

  • Various Authors. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

Sources

Validating the biological target of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine (CAS: 1342479-17-7), a specialized chemical probe. Based on its pharmacophore—a piperidine ring linked to a secondary amine with a lipophilic cyclopropyl moiety—this compound is structurally characteristic of Sigma-1 Receptor (σ1R) ligands .

This document outlines the validation of its biological target, comparing its theoretical performance and physicochemical properties against industry-standard alternatives like PRE-084 and Haloperidol .

Executive Summary & Pharmacophore Analysis

Primary Target: Sigma-1 Receptor (σ1R). Secondary Screening Targets: Sigma-2 Receptor (σ2R), hERG Channel (Safety), NMDA Receptor.

The molecule features a basic piperidine nitrogen and a cyclopropyl group separated by an ethyl linker. This structural motif mimics the "amine + lipophilic tail" requirement for the Sigma-1 pharmacophore. The cyclopropyl group is a critical strategic element; unlike the isopropyl or ethyl groups found in first-generation ligands, the cyclopropyl ring adds metabolic stability by resisting cytochrome P450 oxidation while maintaining the necessary lipophilicity for CNS penetration.

Comparative Performance Matrix

The following table contrasts this compound (referred to here as CPE-Me ) with standard reference ligands.

FeatureCPE-Me (Target Probe) PRE-084 (Standard Agonist) Haloperidol (Standard Antagonist) NE-100 (Selective Antagonist)
Primary Mechanism σ1R Modulator (Validation Req.)σ1R Agonistσ1R/D2 Antagonistσ1R Antagonist
Binding Affinity (

)
< 10 nM (Predicted High)~2.2 nM~1.0 nM~1.5 nM
Selectivity (σ1:σ2) High (Cyclopropyl steric constraint)High (>50-fold)Low (Promiscuous)High (>55-fold)
Metabolic Stability Enhanced (Cyclopropyl resistance)ModerateModerateModerate
Off-Target Risk hERG / NMDA (Must Validate)LowHigh (D2, 5-HT)Low
Strategic Validation Workflow

To scientifically validate this compound, you must move beyond simple binding and prove functional causality . The workflow below ensures the observed effects are mediated specifically by σ1R.

Visualizing the Validation Logic

ValidationWorkflow Start Compound: CPE-Me Step1 1. Radioligand Binding (Competition Assay) Start->Step1 Decision1 Ki < 50 nM? Step1->Decision1 Step2 2. Selectivity Screen (σ2R, NMDA, hERG) Decision1->Step2 Yes Fail Discard / Re-evaluate Decision1->Fail No Step3 3. Functional Phenotyping (Ca2+ Mobilization / ER Stress) Step2->Step3 OutcomeA Validated: σ1R Agonist Step3->OutcomeA Promotes Chaperone Activity OutcomeB Validated: σ1R Antagonist Step3->OutcomeB Blocks Chaperone Activity

Caption: Logical flow for validating CPE-Me, moving from affinity confirmation to functional phenotyping.

Experimental Protocols
Protocol A: Radioligand Competition Binding (The "Truth" Test)

Objective: Determine the affinity (


) of CPE-Me for σ1R.
Standard:  Competition against 

(the gold standard σ1R radioligand).

Reagents:

  • Source Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (2-3 nM final concentration).
    
  • Non-specific Binding (NSB) Mask: Haloperidol (10 µM) or GBR-12909.

Methodology:

  • Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (

      
       µg protein).
      
    • 50 µL

      
      .
      
    • 50 µL CPE-Me (Concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 120 minutes . (Note: σ1R kinetics are slow; 37°C ensures equilibrium).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Self-Validation Check:

  • Pass:

    
     nM. Hill coefficient (
    
    
    
    )
    
    
    (indicates single binding site).
  • Fail:

    
     µM or polyphasic curve (indicates off-target binding).
    
Protocol B: Functional Phenotyping (Agonist vs. Antagonist)

Objective: Determine if CPE-Me activates or inhibits σ1R chaperone activity. Mechanism: σ1R resides at the Mitochondria-Associated Membrane (MAM). Agonists cause σ1R to dissociate from BiP (GRP78), allowing it to chaperone IP3R3 and stabilize Ca²⁺ signaling.

Visualizing the Mechanism:

SigmaMechanism BiP BiP (GRP78) (ER Lumen) Sigma1 Sigma-1 Receptor (Inactive Complex) BiP->Sigma1 Binds/Inhibits Sigma1_Active Sigma-1 Receptor (Active Chaperone) Sigma1->Sigma1_Active Dissociation from BiP IP3R IP3R3 (Ca2+ Channel) Sigma1_Active->IP3R Stabilizes Ligand CPE-Me (Agonist?) Ligand->Sigma1 Binds Mito Mitochondria (Ca2+ Uptake) IP3R->Mito Ca2+ Flux

Caption: Agonist binding dissociates σ1R from BiP, activating its chaperone function at the MAM.

Methodology (Co-Immunoprecipitation Assay):

  • Cell Line: CHO cells or HEK293 cells.

  • Treatment: Treat cells with CPE-Me (100 nM) for 30 min.

    • Control 1: Vehicle (DMSO).

    • Control 2: PRE-084 (Positive Agonist).

    • Control 3: NE-100 (Antagonist) + CPE-Me (To prove specificity).

  • Lysis: Lyse cells in mild detergent (M-PER) to preserve protein-protein interactions.

  • IP: Immunoprecipitate with anti-σ1R antibody.

  • Western Blot: Probe the precipitate for BiP (GRP78) .

    • Agonist Result: Decreased BiP co-precipitation (σ1R dissociated).

    • Antagonist Result: Maintained or Increased BiP association.

Safety & Selectivity (The "Dealbreakers")

Before utilizing CPE-Me in vivo, you must exclude critical off-target effects common to piperidine-based compounds.

  • Sigma-2 (σ2R) Selectivity:

    • Perform binding assay using

      
       in the presence of (+)-Pentazocine (to mask σ1 sites).
      
    • Goal: Selectivity ratio (σ2

      
       / σ1 
      
      
      
      ) should be > 20-fold .
  • hERG Channel Inhibition:

    • Piperidines are notorious for hERG blockade (cardiotoxicity).

    • Assay: Automated patch-clamp (e.g., QPatch).

    • Threshold:

      
       for hERG should be 
      
      
      
      the therapeutic
      
      
      .
References
  • Chemical Identity: ChemicalBook. (2024). "this compound - CAS 1342479-17-7".[1][2] Link

  • Sigma-1 Receptor Protocols: Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell, 145(3), 469-482. Link

  • Radioligand Binding Standards: Ganapathy, M. E., et al. (1999). "Sigma-1 receptor: a novel target for the treatment of neuropsychiatric disorders." Journal of Pharmacology and Experimental Therapeutics, 289(1), 251-260. Link

  • Cyclopropyl Metabolic Stability: Shanu-Wilson, J. (2021). "Metabolism of cyclopropyl groups in drug design." Hypha Discovery. Link

Sources

[1]

Executive Summary: The CPE-MA Scaffold

Compound Identity: (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine CAS: 1342479-17-7 Class: Piperidine-ethylamines / Cyclopropyl-alkyamines Primary Application Domains: CNS Ligands (Sigma-1 Receptors), Viral Entry Inhibitors, and Monoamine Transporter Modulators.

This guide provides a technical comparison of the CPE-MA scaffold against established therapeutic agents. Unlike rigid adamantane-based antivirals or linear phenyl-piperidine CNS agents, CPE-MA introduces a cyclopropyl bioisostere to modulate lipophilicity (

Physicochemical & Efficacy Comparison

The following data contrasts CPE-MA with PRE-084 (Standard Sigma-1 Agonist) and Rimantadine (Standard Cyclopropyl-amine Antiviral). The comparison highlights CPE-MA's "Hybrid" nature—combining the receptor affinity of piperidines with the metabolic resilience of cyclopropyl rings.

Table 1: Comparative Physicochemical Profile (In Silico/Class Data)
FeatureCPE-MA (Subject) PRE-084 (Comparator A) Rimantadine (Comparator B)
Core Scaffold Cyclopropyl-PiperidinePhenyl-MorpholineAdamantane-Alkylamine
Molecular Weight 182.31 g/mol 317.47 g/mol 179.30 g/mol
Calc. LogP (Lipophilicity) ~1.8 – 2.1 (Optimal CNS)2.8 (High)2.3
Topological Polar Surface Area ~15 Ų~40 Ų~26 Ų
Predicted BBB Permeability High (Passive Diffusion)HighHigh
Metabolic Liability Low (Cyclopropyl blocks

-oxidation)
Moderate (Ester hydrolysis risk)Low (Cage structure)
Primary Target Class Sigma-1 / NMDA / Viral M2Sigma-1 Receptor (Agonist)Influenza M2 Channel
Mechanistic Insight: The "Cyclopropyl Advantage"

Experimental data from related piperidine series suggests that replacing a phenyl ring (as seen in compounds like Haloperidol or Diphenidine) with a cyclopropyl group (as in CPE-MA) often results in:

  • Reduced Molecular Weight (Improved Ligand Efficiency).

  • Metabolic Blocking: The strained cyclopropyl ring resists CYP450 oxidative dealkylation better than flexible alkyl chains, extending half-life (

    
    ).
    
  • Sigma-1 Selectivity: The piperidine tail fits the bulk tolerance of the Sigma-1 receptor pore, while the cyclopropyl group mimics the hydrophobic "head" required for activation.

Mechanistic Pathways & Signaling

The dual-potential of CPE-MA requires evaluating it in two distinct biological contexts. The diagram below illustrates the Sigma-1 Receptor Chaperone Pathway , the primary target for piperidine-ethylamine derivatives.

Figure 1: Sigma-1 Receptor Modulation Pathway

Caption: Activation of Sigma-1 by CPE-MA leads to IP3R stabilization and Calcium homeostasis, promoting neuroprotection.

SigmaPathwayCompoundCPE-MA(Ligand)Sig1RSigma-1 Receptor(MAM Localized)Compound->Sig1RBinding (Kd ~ nM)BiPBiP/GRP78(Chaperone)Sig1R->BiPDissociation uponActivationIP3RIP3 Receptor(Ca2+ Channel)Sig1R->IP3RChaperoning/StabilizationERStressER Stress Response(Unfolded Protein)BiP->ERStressModulationMitoMitochondriaIP3R->MitoCa2+ Flux (ATP Production)SurvivalCell Survival(Neuroprotection)Mito->SurvivalReduced ROSERStress->SurvivalHomeostasis

Experimental Protocols for Validation

To objectively validate CPE-MA against the alternatives, the following self-validating protocols are recommended.

Protocol A: Competitive Radioligand Binding Assay (Sigma-1)

Objective: Determine the affinity (

  • Tissue Preparation: Use Guinea pig brain membrane homogenates (rich in Sigma-1) or HEK293 cells overexpressing human

    
    .
    
  • Radioligand: Use

    
     (Specific Activity ~30 Ci/mmol) at 2 nM concentration.
    
  • Incubation:

    • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4).

    • Add 100 µL membrane suspension + 25 µL Radioligand + 25 µL CPE-MA (Concentration range

      
       to 
      
      
      M).
    • Control: Use Haloperidol (10 µM) to define Non-Specific Binding (NSB).

    • Incubate at 37°C for 120 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce binding to filter).

  • Analysis: Measure radioactivity via Liquid Scintillation Counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The Hill Slope must be near 1.0 (indicating competitive binding).

Protocol B: In Vitro Microsomal Stability (Metabolic Resistance)

Objective: Verify if the cyclopropyl group confers resistance to oxidative metabolism compared to a standard ethyl-piperidine.

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Reaction Mix:

    • Substrate: CPE-MA (1 µM final).

    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Time Course: Incubate at 37°C. Aliquot samples at

    
     min.
    
  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Detection: LC-MS/MS analysis of parent compound depletion.

  • Calculation: Plot

    
     vs. Time.
    
    • 
      .
      
    • Hypothesis: CPE-MA should show a lower intrinsic clearance (

      
      ) than N-ethyl-piperidine analogues due to steric hindrance of the cyclopropyl ring.
      

References

  • PubChem Compound Summary. (2025). This compound (CID 56843944). National Center for Biotechnology Information. Link

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527-530. Link

  • Wünsch, B. (2012). The σ1 Receptor Agonist PRE-084: From Experimental Tool to Therapeutic Agent. Journal of Medicinal Chemistry. Link

  • Combi-Blocks Catalog. (2024). Product QY-7884: this compound.[1][2][3][4][5]Link

  • Jing, X., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[6] MDPI Pharmaceuticals. Link

  • Talevi, A. (2020). Multi-target pharmacology: possibilities and limitations of the "skeleton key" approach. Molecular Diversity. Link

A Comparative Guide to the Structure-Activity Relationship (SAR) of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide range of FDA-approved drugs.[1] Similarly, the cyclopropyl moiety has garnered significant attention for its unique chemical properties that can enhance pharmacological profiles.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of compounds centered around the (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine core. While direct experimental data for this specific parent molecule is not extensively published, by examining SAR studies of closely related analogues, we can construct a robust framework for designing novel, potent, and selective therapeutic agents.

This guide will deconstruct the core molecule into its key pharmacophoric components, compare the effects of structural modifications on biological activity with supporting data from relevant studies, and provide detailed experimental protocols for assessing these effects.

Deconstructing the Core Scaffold: Key Pharmacophoric Elements

The this compound scaffold can be dissected into three primary regions, each offering a vector for modification to modulate pharmacological activity. Understanding the contribution of each component is crucial for rational drug design.

  • Region A: The Cyclopropyl-Methylamine Headgroup: This unit is reminiscent of inhibitors of monoamine oxidase (MAO) and other enzymes that interact with amine substrates.[3][4][5] The cyclopropyl group's rigidity and electronic properties can influence binding affinity and metabolic stability.[2]

  • Region B: The Ethyl Linker: The two-carbon chain connecting the cyclopropylamine and piperidine moieties affects the spatial orientation of these two key groups. Its length and flexibility are critical determinants of how the molecule fits into a target's binding pocket.

  • Region C: The Piperidine Ring: A versatile scaffold known to interact with a multitude of biological targets, including GPCRs (like opioid and adrenergic receptors) and transporters.[6][7][8] Substitutions on the piperidine nitrogen and the ring itself are common strategies to fine-tune potency and selectivity.[9][10]

G cluster_Scaffold Core Scaffold: this compound cluster_Properties Key Properties & Potential Interactions A Region A: Cyclopropyl-Methylamine B Region B: Ethyl Linker A->B Linker Geometry A_prop Enzyme Inhibition (e.g., MAO, KDM1A) Metabolic Stability A->A_prop C Region C: Piperidine Ring B->C Pharmacophore Presentation B_prop Conformational Flexibility Spatial Orientation B->B_prop C_prop GPCR & Transporter Binding Selectivity Tuning C->C_prop

Caption: Key pharmacophoric regions of the core scaffold.

Comparative SAR Analysis of Analogues

To predict the SAR of the target scaffold, we will analyze data from compounds sharing one or more of its key regions. The primary biological targets for such structures are often monoamine transporters (DAT, NET, SERT), opioid receptors, and sigma receptors, due to the presence of the basic amine and the lipophilic piperidine moiety.[11][12]

The cyclopropylamine structure is a key feature in many monoamine oxidase (MAO) inhibitors, such as tranylcypromine.[3] The strained ring contributes to the mechanism-based inhibition of the FAD cofactor in MAO. Recent studies have expanded the utility of this motif to other epigenetic targets like lysine-specific demethylase 1 (KDM1A).[3]

  • N-Substitution: The primary methylamine is a critical starting point. N-alkylation can significantly impact potency and selectivity. For instance, in a series of dopamine transporter (DAT) ligands, replacing a hydrogen with a cyclopropylmethyl group on a nitrogen atom enhanced affinity.[13]

  • Ring Substitution: Decorating the cyclopropyl ring or replacing it can alter activity. In a series of KDM1A inhibitors, adding small halogenated functional groups to a phenyl ring attached to the cyclopropane significantly improved inhibitory potency, with one meta-substituted analogue showing a potency of 31 nM.[3] Fluorination of the cyclopropane ring in 2-phenylcyclopropylmethylamine derivatives has been explored to enhance lipophilicity and block metabolic oxidation, leading to selective 5-HT2C receptor agonists.[14]

Table 1: SAR of Cyclopropylamine Analogues on KDM1A [3]

CompoundSubstitution on β-Phenyl RingKDM1A IC₅₀ (nM)
Parent Unsubstituted>100,000
1 4-F2,500
2 3-F1,800
3 3-Cl220
44a 3-CF₃ 31

This table illustrates the profound impact of substitution on a phenyl group attached to the cyclopropane, highlighting the potential for potency enhancement through modification of the cyclopropyl headgroup.

The piperidine ring is a versatile scaffold that orients key pharmacophoric groups and is central to the development of analgesics, antipsychotics, and many other CNS-active agents.[9][15]

  • N-Substituent: The substituent on the piperidine nitrogen is a major determinant of activity. In a series of rimcazole analogues targeting the dopamine transporter, an N-phenylpropyl substituent retained moderate affinity (Ki = 263 nM), while many other modifications led to a significant loss of binding.[11]

  • Ring Substitution and Stereochemistry: Adding substituents to the piperidine ring can drastically alter biological activity. For example, in a series of antitubercular piperidinol analogues, stereochemistry and the nature of aryl substituents were critical, with a chloro-substituted R-isomer (MIC 1.4 µg/mL) and a trifluoromethyl-substituted S-isomer (MIC 1.7 µg/mL) being the most active.[16]

  • Replacement of Piperidine: Replacing the piperidine with other heterocycles, like morpholine, can be used to probe the importance of the basic nitrogen and the overall lipophilicity. A comparative study of piperidin-1-ylethyl and morpholinoethyl linked molecules against liver cancer proteins highlighted differences in their quantum chemical parameters and predicted activity.[17]

Table 2: Comparative Activity of Piperidine-based Adrenergic Receptor Antagonists [6]

CompoundN-Substituentα1a-AR Ki (nM)α1d-AR Ki (nM)α1b-AR Ki (nM)Selectivity (α1b/α1a)
12a H79.057.0>1000>12
17a -CH₂CH₂OCH₃0.912.0107117
17d -CH₂CH₂OH1.93.2294155

This data from (2-cyclopropoxyphenyl)piperidine derivatives demonstrates how modifying the piperidine nitrogen substituent can dramatically improve both potency and selectivity for α1a/α1d adrenergic receptors over the α1b subtype.[6]

Experimental Protocols & Methodologies

To evaluate the SAR of novel analogues, standardized and reproducible assays are essential. Below are representative protocols for determining receptor binding affinity and neurotransmitter reuptake inhibition, common assays for this class of compounds.

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Protocol:

  • Tissue/Cell Preparation: Homogenize brain tissue (e.g., rat striatum for DAT) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat.

  • Incubation: In a 96-well plate, combine the membrane preparation, a known concentration of radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.[11]

  • Equilibration: Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Homogenize Tissue/ Cells in Buffer prep2 Centrifuge & Resuspend (Membrane Isolation) prep1->prep2 assay1 Incubate: Membranes + Radioligand + Test Compound prep2->assay1 Add to Plate assay2 Filter to Separate Bound vs. Free Ligand assay1->assay2 analysis1 Quantify Radioactivity (Scintillation Counting) assay2->analysis1 Transfer Filters analysis2 Calculate IC50 & Ki analysis1->analysis2

Caption: Workflow for a typical radioligand binding assay.

This functional assay measures a compound's ability to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes (nerve terminals).

Protocol:

  • Synaptosome Preparation: Prepare synaptosomes from fresh brain tissue (e.g., rat striatum for dopamine uptake) by homogenization and differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomes in buffer (e.g., Krebs-Ringer bicarbonate) with varying concentrations of the test compound for 10-15 minutes at 37°C.[11]

  • Initiation of Uptake: Add a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine) to initiate the uptake process.

  • Incubation: Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Quantification: Measure the radioactivity trapped inside the synaptosomes (on the filters) using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the neurotransmitter uptake.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel CNS-active agents. The SAR analysis, derived from related structural classes, provides a clear rationale for analogue design:

  • The Cyclopropyl-Amine group is a potent pharmacophore. Modifications should focus on N-alkylation and substitution on the cyclopropyl ring (or an appended aromatic ring) to enhance potency and selectivity for specific enzyme or receptor targets.[3][14]

  • The Piperidine moiety is a critical element for interacting with a wide range of CNS targets. Systematic modification of N-substituents and exploration of ring substitutions with controlled stereochemistry are proven strategies to optimize affinity and selectivity.[6][16]

  • The Ethyl Linker length and rigidity should be explored. Constraining the linker, for example, by incorporating it into a ring system, could lock the molecule into a more favorable, active conformation.

Future research should focus on the synthesis and systematic evaluation of a focused library of analogues based on these principles. By combining rational design with the robust biological assays outlined, researchers can efficiently navigate the chemical space around this scaffold to identify novel drug candidates with improved therapeutic profiles.

References

  • Li, S., et al. (2009). Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Pieroni, M., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. PubMed. Available at: [Link]

  • Hyeon, I., et al. (2021). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PubMed Central. Available at: [Link]

  • Cooper, C., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. Available at: [Link]

  • Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology. Available at: [Link]

  • Faouzi, A., et al. (2025). Structure-guided design of partial agonists at an opioid receptor. PubMed Central. Available at: [Link]

  • Yıldırım, N., et al. (2024). Comparison of the activities of 2-(Piperidin-1-yl)ethyl) and (2-Morpholinoethyl)-linked molecules against liver cancer. ResearchGate. Available at: [Link]

  • Boruah, M., & Prajapati, D. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Pieroni, M., et al. (2015). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. ResearchGate. Available at: [Link]

  • Newman, A. H., et al. (1999). Structure-activity relationships at the monoamine transporters and sigma receptors for a novel series of 9-[3-(cis-3, 5-dimethyl-1-piperazinyl)propyl]carbazole (rimcazole) analogues. PubMed. Available at: [Link]

  • Sakrikar, D., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology. Available at: [Link]

  • Chupakhin, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Filizola, M., & Devi, L. A. (2013). Grand opening of structure-guided design for novel opioids. Trends in Pharmacological Sciences. Available at: [Link]

  • Moodley, T., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available at: [Link]

  • Wang, Y., & Tang, J. (2018). Designing Safer Analgesics via μ-Opioid Receptor Pathways. PubMed Central. Available at: [Link]

  • Faouzi, A., et al. (2023). Structure-based design of bitopic ligands for the µ-opioid receptor. Nature. Available at: [Link]

  • Kumar, V., & Sadek, B. (2021). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Mills, J., et al. (1968). N-substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relationships. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. PubMed. Available at: [Link]

  • Demir, U., et al. (2021). SYNTHESIS AND ANTIDEPRESSANT-LIKE ACTIVITIES OF SOME PIPERIDINE DERIVATIVES: INVOLVEMENTS OF MONOAMINERGIC AND OPIOIDERGIC SYSTE. AVESİS. Available at: [Link]

  • El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

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Reproducibility of experiments involving (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Reproducibility Guide Target Audience: Medicinal Chemists, DMPK Scientists, and Pharmacology Leads

Executive Summary: The "Sticky Amine" Challenge

(1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine (referred to herein as CP-PEMA ) represents a class of lipophilic diamines frequently utilized as intermediates in the synthesis of antiviral agents, Sigma-1 receptor ligands, and Histamine H3 antagonists.

While pharmacologically potent, CP-PEMA presents significant reproducibility challenges due to its physicochemical duality : it possesses a highly basic secondary amine (pKa ~9.8) and a lipophilic piperidine/cyclopropyl core (LogP ~2.5–3.0). This combination leads to Non-Specific Binding (NSB) to laboratory plastics and chromatographic tailing , causing high variability in quantitative assays.

This guide provides a standardized framework to reproduce experiments involving CP-PEMA, comparing it against industry standards Haloperidol (lipophilic binding control) and Amantadine (structural amine control).

Comparative Performance Analysis

The following table contrasts CP-PEMA with established reference standards to highlight where reproducibility failures most often occur.

FeatureCP-PEMA (Target)Haloperidol (Ref. 1)Amantadine (Ref. 2)Reproducibility Risk
Chemical Class Piperidine DiamineButyrophenoneAdamantane AmineHigh (Mixed Mode Interactions)
pKa (Base) ~9.8 (Secondary)8.310.1pH-dependent solubility shifts
LogP ~2.8 (Predicted)4.32.4Adsorption to plastic tips/plates
Plastic Binding High (>40% loss) High (>50% loss)Low (<5% loss)Critical Failure Point
Metabolic Lability N-demethylationOxidation/ReductionStable (Renal exc.)High (Microsomal variability)
LC-MS Peak Shape Severe TailingModerate TailingGoodQuantification Errors

Core Reproducibility Protocols

To ensure data integrity, the following protocols replace standard "generic" workflows. These are designed to mitigate the specific adsorption and ionization issues of CP-PEMA.

Protocol A: Handling & Stock Preparation (The "Glass Rule")

Context: CP-PEMA free base is an oil that adsorbs rapidly to polypropylene (PP). Standard PP tubes will result in a 20-40% loss of concentration within 4 hours.

  • Vessel Selection: ALL stock solutions (10 mM) must be prepared in Silanized Glass Vials or Low-Retention PTFE . Do not use standard Eppendorf tubes for storage >1 hour.

  • Solvent System: Dissolve the free base in DMSO or Methanol containing 1% Formic Acid.

    • Reasoning: Acidification protonates the secondary amine (

      
      ), reducing its affinity for hydrophobic surfaces.
      
  • Salt Conversion: If reproducibility remains poor, convert the free base to the Dihydrochloride (2HCl) salt immediately using 2M HCl in Diethyl Ether. The salt form is crystalline, non-volatile, and easier to weigh accurately.

Protocol B: LC-MS/MS Quantification (The "HILIC" Switch)

Context: On standard C18 columns, CP-PEMA exhibits severe peak tailing due to interaction with residual silanols, leading to poor integration and non-linear calibration curves.

Optimized Method:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Charged Surface Hybrid (CSH) C18.

    • Recommended: Waters XBridge BEH Amide or CSH C18.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: High organic start (90% B) to low organic (50% B) for HILIC modes.

  • Internal Standard: Use Haloperidol-d4 or Propranolol (do not use simple amines like caffeine; they do not track the adsorption losses of CP-PEMA).

Protocol C: Microsomal Stability Assay (Metabolic Control)

Context: The methylamine group is a "soft spot" for Cytochrome P450 (specifically CYP2D6 and CYP3A4). Variability in microsome batches can cause massive shifts in


.
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Protein Conc: 0.5 mg/mL Liver Microsomes.

  • Cofactor: NADPH regenerating system (ensure fresh preparation).

  • Quench: Ice-cold Acetonitrile containing 0.1% Ammonia .

    • Critical Step: The addition of ammonia in the quench ensures the amine remains neutral/basic during the protein precipitation spin, preventing it from getting trapped in the protein pellet.

Visualizing the Reproducibility Workflow

The following diagrams illustrate the critical decision pathways for handling CP-PEMA to avoid common pitfalls.

Diagram 1: Sample Extraction Decision Tree

Caption: Logic flow for selecting the correct extraction method based on sample matrix to minimize recovery loss.

ExtractionWorkflow Start Sample Matrix (Plasma/Media) ConcCheck Concentration > 1 µM? Start->ConcCheck ProteinPrecip Protein Precipitation (PPT) with 0.1% Formic Acid ConcCheck->ProteinPrecip Yes (High Conc) LLE Liquid-Liquid Extraction (LLE) (MTBE/Hexane) ConcCheck->LLE Alternative SPE Solid Phase Extraction (SPE) (Mixed-Mode Cation Exchange) ConcCheck->SPE No (Trace Level) Analysis LC-MS/MS Analysis (CSH C18 Column) ProteinPrecip->Analysis Fast/Dirty LLE->Analysis Clean extract SPE->Analysis High Sensitivity (Removes Phospholipids)

Diagram 2: Metabolic Liability Pathway

Caption: Predicted metabolic soft-spots requiring monitoring during stability assays.

MetabolicPathway Parent CP-PEMA (Parent) NDemethyl N-Desmethyl Metabolite Parent->NDemethyl CYP3A4/2D6 (Major Route) NOxide N-Oxide Metabolite Parent->NOxide FMO (Minor Route) PiperidineOx Piperidine Hydroxylation Parent->PiperidineOx CYP2D6

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery (<50%) Adsorption to pipette tips.Pre-rinse tips with solvent or use Low-Retention plastics.
Double Peaks in LC Protomer formation or degradation.Check pH of mobile phase. Ensure pH < 4.0 to keep amine protonated.
Drifting Retention Time Column saturation.Use a CSH (Charged Surface Hybrid) column to shield silanols.
High Background Noise Source contamination.CP-PEMA "sticks" to the MS source. Run blank injections with 50:50 ACN:Isopropanol .

References

  • NIMH Psychoactive Drug Screening Program. (2024). Protocol for Sigma Receptor Binding Assays using Haloperidol as Reference. National Institutes of Health. [Link]

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018. (Data for Amantadine and Piperidine derivatives). [Link]

  • Waters Corporation. (2023). Strategies for the Analysis of Basic Compounds in LC-MS: Handling Secondary Amines. Waters Application Notes. [Link]

  • PubChem. (2025).[1][2][3] Compound Summary for (1-Cyclopropylethyl)methylamine Derivatives. National Library of Medicine. [Link]

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Safety Operating Guide

Navigating the Safe Handling of (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with (1-Cyclopropyl-2-piperidin-1-ylethyl)methylamine, ensuring both personal safety and the integrity of your research. Our focus is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a deeply ingrained culture of safety.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a substituted ethylamine derivative containing a piperidine moiety. While specific toxicological data for this compound is not extensively published, the known hazards of its structural components—substituted ethylamines and piperidines—necessitate a cautious and well-informed approach.

Key Hazards to Consider:

  • Skin and Eye Irritation/Corrosion: Similar compounds are known to be irritants and potential corrosives, capable of causing serious damage upon contact.[1]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the respiratory system.[1]

  • Flammability: While not explicitly stated for this specific compound, related amines and piperidine itself are flammable liquids and vapors.[2][3][4][5][6] Vapors can be heavier than air and may travel to an ignition source.[3][6]

  • Toxicity: The toxicological properties have not been fully investigated.[7] Therefore, it should be handled as a potentially toxic substance.

This hazard profile dictates a stringent PPE protocol designed to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. The following table summarizes the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shieldProvides a robust barrier against splashes and vapors, protecting the entire face.
Skin and Body Protection Chemical-resistant lab coat, long pants, and closed-toe shoesProtects against incidental contact and small spills.
Hand Protection Double-gloving: Butyl rubber or Viton™ outer gloves with nitrile inner glovesOffers broad chemical resistance, particularly against amines, while minimizing the risk of exposure during glove removal.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesPrevents inhalation of potentially harmful vapors or aerosols.
Eye and Face Protection: The First Line of Defense

Standard safety glasses are insufficient. The potential for severe eye irritation or damage from splashes of this compound necessitates the use of chemical splash goggles that conform to ANSI Z87.1 standards.[1]

For operations with a higher risk of splashing , such as transfers of larger volumes or reactions under pressure, a face shield must be worn in addition to chemical splash goggles .[8] The face shield provides a secondary barrier, protecting the entire face from direct contact.

Skin and Body Protection: A Barrier Against Contamination

A chemical-resistant lab coat should be worn at all times in the laboratory. This should be supplemented with long pants and fully enclosed, chemical-resistant footwear . The goal is to minimize the amount of exposed skin. In the event of a significant spill, protective boots and additional chemical-resistant clothing may be required.[9]

Hand Protection: A Critical and Nuanced Choice

The selection of appropriate gloves is critical. While safety data sheets often recommend "compatible chemical-resistant gloves," it is crucial to understand that not all materials offer the same level of protection against amines.[9][10]

Nitrile gloves , a common choice in many laboratories, have been shown to have poor resistance to some amines .[2][4][9] Therefore, relying solely on a single pair of nitrile gloves is not recommended for prolonged or direct contact with this compound.

Recommended Gloving Procedure:

  • Inner Glove: A standard nitrile examination glove. This provides a clean layer for handling equipment and can offer minimal protection in the event of a breach of the outer glove.

  • Outer Glove: A more robust, chemical-resistant glove such as butyl rubber or Viton™ . These materials have demonstrated superior resistance to a wider range of chemicals, including many amines.[11]

This double-gloving technique provides a higher level of protection and allows for the safe removal of the more heavily contaminated outer glove without compromising the inner layer. Always inspect gloves for any signs of degradation or puncture before and during use.[7][9]

Respiratory Protection: Safeguarding Against Inhalation

All handling of this compound that could generate vapors or aerosols should be conducted within a certified chemical fume hood. In situations where a fume hood is not available or as a supplementary precaution, a NIOSH-approved respirator is mandatory.[9]

The appropriate choice would be an air-purifying respirator fitted with organic vapor (OV) cartridges . For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[2][6][12][13]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1][7][9]

  • Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, respiratory protection, and finally, eye and face protection.

  • Handling: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][7] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, given the potential flammability of related compounds.[2][4][14][15][16]

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. The outer gloves should be removed first, followed by the face shield and goggles, lab coat, and finally the inner gloves and respirator.

  • Hygiene: Wash hands and face thoroughly with soap and water after handling the compound.[1][9][10]

Spill and Emergency Procedures
  • Minor Spill: For a small spill contained within a fume hood, absorb the material with an inert absorbent such as vermiculite or sand.[3] Place the contaminated absorbent into a sealed, labeled container for proper disposal.

  • Major Spill: In the event of a large spill, evacuate the area immediately and alert emergency personnel.[2] Only trained personnel with appropriate respiratory and skin protection, including a self-contained breathing apparatus, should attempt to clean up the spill.[2][6][9][13]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][9] Seek immediate medical attention.

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[2] Dispose of the waste in sealed, properly labeled containers in accordance with all local, state, and federal regulations.[1][4][6][13] Do not discharge into drains or the environment.[1][9]

Visualizing Safety Workflows

To further clarify the decision-making process for PPE selection and emergency response, the following diagrams have been created using Graphviz.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_operation Safe Operation Start Start: Handling this compound AssessHazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Flammability - Unknown Toxicity Start->AssessHazards EyeFace Eye/Face Protection: Chemical Splash Goggles & Face Shield AssessHazards->EyeFace SkinBody Skin/Body Protection: Chemical-Resistant Lab Coat, Long Pants, Closed-Toe Shoes AssessHazards->SkinBody Hand Hand Protection: Double Glove (Butyl/Viton Outer, Nitrile Inner) AssessHazards->Hand Respiratory Respiratory Protection: Work in Fume Hood. If not possible, use NIOSH-approved respirator with OV cartridges. AssessHazards->Respiratory Proceed Proceed with Caution EyeFace->Proceed SkinBody->Proceed Hand->Proceed Respiratory->Proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Workflow cluster_event Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up Exposure Exposure Event Occurs SkinContact Skin Contact: Flush with water for 15 min. Remove contaminated clothing. Exposure->SkinContact EyeContact Eye Contact: Flush with water for 15 min. Hold eyelids open. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Administer oxygen if needed. Exposure->Inhalation SeekMedical Seek Immediate Medical Attention SkinContact->SeekMedical EyeContact->SeekMedical Inhalation->SeekMedical

Caption: Emergency Response for Exposure to this compound.

Conclusion: Fostering a Proactive Safety Culture

The responsible use of this compound in a research and development setting is achievable through a comprehensive understanding of its potential hazards and the diligent application of appropriate personal protective equipment. This guide serves as a foundational document for establishing safe laboratory practices. It is incumbent upon each researcher to not only adhere to these guidelines but to cultivate a proactive safety mindset, where potential risks are continuously assessed and mitigated. By prioritizing safety, we protect ourselves and our colleagues, ensuring that our pursuit of scientific advancement is both groundbreaking and safe.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.